molecular formula C8H7BrN2O B11879034 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Katalognummer: B11879034
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: XVDDMVGGZAYODO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

(4-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-2-10-3-8-6(7)1-5(4-12)11-8/h1-3,11-12H,4H2

InChI-Schlüssel

XVDDMVGGZAYODO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC2=CN=CC(=C21)Br)CO

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS: 1934862-45-9) is a highly functionalized 6-azaindole derivative. The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is widely recognized as a "privileged structure" in medicinal chemistry[1.11]. It is frequently utilized as an indole bioisostere to improve aqueous solubility, tune lipophilicity, and provide additional hydrogen-bonding vectors for target engagement. This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and standardized protocols for laboratory characterization.

Structural and Electronic Architecture

The core of the molecule is a π-deficient pyridine ring fused to a π-excessive pyrrole ring. This push-pull electronic distribution fundamentally dictates the molecule's behavior:

  • The 6-Azaindole Core: Unsubstituted 6-azaindole possesses a basic pyridine nitrogen (pKa ~7.95) and a weakly acidic pyrrole nitrogen[1].

  • 4-Bromo Substituent: The bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the pyridine nitrogen, lowering its basicity compared to the unsubstituted core.

  • 2-Hydroxymethyl Group: The −CH2​OH group at C2 provides both a hydrogen bond donor and acceptor. It slightly increases the topological polar surface area (TPSA) and can participate in intramolecular hydrogen bonding with the pyrrole NH, which rigidifies the molecule in non-polar solvents.

Physicochemical Properties Profile

Understanding the physicochemical parameters is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The table below synthesizes the key quantitative data and the causality behind these metrics.

PropertyValue / DescriptorRationale / Causality
Molecular Formula C8H7BrN2OStandard composition for this 6-azaindole derivative[2].
Molecular Weight 227.06 g/mol Optimal for fragment-based drug discovery (FBDD).
CAS Number 1934862-45-9Verified registry identifier[3].
pKa (Pyridine N) ~6.5 - 6.8 (Predicted)Lowered from the base 7.95 due to the -I effect of the C4-bromide.
pKa (Pyrrole NH) ~14.5 (Predicted)Weakly acidic; requires strong bases (e.g., NaH) for deprotonation.
LogP (Lipophilicity) ~1.6 - 1.9 (Predicted)Bromine increases lipophilicity; the hydroxyl group counterbalances this.
TPSA 49.1 ŲExcellent for membrane permeability; well below the 90 Ų BBB limit.
H-Bond Donors 2 (-OH, pyrrole -NH)Facilitates kinase hinge-region interactions.
H-Bond Acceptors 2 (-OH, pyridine =N-)Enhances aqueous solubility compared to standard indoles.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be empirically validated. The following self-validating protocols are designed to eliminate matrix interference and provide highly reproducible data.

Workflow Start Compound Preparation (10 mM in DMSO) Split1 Aqueous Solubility Start->Split1 Split2 pKa Determination Start->Split2 Split3 Lipophilicity (LogD) Start->Split3 Sol1 Serial Dilution (pH 7.4 Buffer) Split1->Sol1 pKa1 Acid-Base Titration (pH 2.0 to 12.0) Split2->pKa1 LogD1 Octanol/Buffer Partition Split3->LogD1 Sol2 Nephelometric Analysis Sol1->Sol2 Data Physicochemical Profile Synthesis Sol2->Data pKa2 Bjerrum Plot Analysis pKa1->pKa2 pKa2->Data LogD2 LC-MS/MS Quantification LogD1->LogD2 LogD2->Data

Experimental workflow for comprehensive physicochemical profiling.

Protocol 3.1: Potentiometric pKa Determination

Causality: Potentiometry is chosen over UV-metric methods because the chromophoric shift upon protonation of the 6-azaindole core can be subtle. Potentiometry directly measures the change in hydrogen ion concentration.

  • Preparation: Dissolve 2 mg of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in 1 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength). If solubility is poor, use a methanol/water co-solvent system (up to 40% MeOH) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky extrapolation.

  • Titration: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with standardized 0.5 M KOH under an argon atmosphere to prevent CO2 absorption, which artificially lowers pH.

  • Data Analysis & Self-Validation: Plot the volume of titrant versus pH. The pKa is identified at the half-equivalence point on the Bjerrum plot. The self-validation step involves running a reverse titration (pH 12.0 to 2.0); hysteresis between the forward and reverse curves indicates compound precipitation or degradation.

Protocol 3.2: Shake-Flask LogD (pH 7.4) Determination

Causality: LogD is measured instead of LogP because the compound is ionizable at physiological pH.

  • Equilibration: Pre-equilibrate 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring together for 24 hours.

  • Partitioning: Dissolve the compound in the octanol phase to a concentration of 100 µM. Add an equal volume of the aqueous buffer.

  • Separation: Vortex for 3 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification & Self-Validation: Analyze both phases using LC-MS/MS. LogD is calculated as Log10​([AUCoctanol​]/[AUCbuffer​]) . Mass balance must equal 100 ± 5%; deviation indicates compound aggregation or adsorption to the glassware.

Synthetic Utility and Reactivity Pathways

The true value of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing for rapid generation of chemical diversity.

ReactivityMap Core (4-Bromo-1H-pyrrolo[2,3-c] pyridin-2-yl)methanol C4 C4 Position (Bromide) Core->C4 Pd-Catalysis C2 C2 Position (Hydroxymethyl) Core->C2 Oxidation/Activation N1 N1 Position (Pyrrole NH) Core->N1 Deprotonation Suzuki Suzuki-Miyaura Coupling (C4-Aryl/Heteroaryl) C4->Suzuki Buchwald Buchwald-Hartwig (C4-Amination) C4->Buchwald Oxidation MnO2 Oxidation (C2-Carbaldehyde) C2->Oxidation Chlorination SOCl2 Activation (C2-Chloromethyl) C2->Chlorination Protection SEM/Boc Protection (N1-Protected Core) N1->Protection

Synthetic reactivity map demonstrating site-specific functionalization pathways.

  • C4 Bromide (Cross-Coupling): The electron-deficient nature of the pyridine ring makes the C4-bromide highly susceptible to oxidative addition by Palladium(0). This is the primary vector for Suzuki-Miyaura couplings to install aryl/heteroaryl groups, or Buchwald-Hartwig aminations.

  • C2 Hydroxymethyl (Activation): The primary alcohol can be selectively oxidized to a carbaldehyde using mild oxidants like MnO2​ , serving as a precursor for reductive aminations. Alternatively, it can be converted to a chloromethyl group using SOCl2​ , enabling SN2 displacement by nucleophiles.

  • N1 Pyrrole (Protection/Alkylation): To prevent unwanted side reactions during Pd-catalysis, the acidic pyrrole NH is typically protected. Deprotonation with NaH followed by the addition of SEM-Cl or Boc2​O yields the N-protected intermediate.

Biological and Medicinal Chemistry Relevance

Pyrrolo[2,3-c]pyridines are highly sought after in the design of ATP-competitive kinase inhibitors and other therapeutic agents[4]. The pyridine nitrogen acts as a potent hydrogen bond acceptor for the kinase hinge region (e.g., the backbone NH of Met or Cys residues), while the pyrrole NH acts as a hydrogen bond donor. The 4-bromo and 2-methanol substituents allow medicinal chemists to precisely vector functional groups into the hydrophobic pockets (HP1/HP2) and the solvent-exposed regions of the kinase active site, respectively. Scaffold hopping from traditional indoles to this 6-azaindole core often rescues metabolic stability and improves the solubility profile of late-stage drug candidates.

References

  • Wipf Group (University of Pittsburgh) - The Heterocyclic Chemistry of Azaindoles URL:[Link]

  • National Library of Ukraine (NBUV) - Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines URL: [Link]

Sources

An In-Depth Technical Guide to (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, a specialized heterocyclic compound. While a specific CAS number for this molecule is not publicly registered, indicating it is not a readily available commercial product, this document outlines a robust, scientifically-grounded pathway for its synthesis based on established chemical principles and functionalization strategies for the 6-azaindole core.

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a significant pharmacophore in modern medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique hydrogen bonding capabilities and alters electronic properties, often leading to improved metabolic stability and solubility. Derivatives of this scaffold are being explored as kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases including cancer and Alzheimer's disease.

This document will delve into the synthesis of the core intermediate, 4-Bromo-1H-pyrrolo[2,3-c]pyridine, and propose a detailed, multi-step protocol for the targeted C2-functionalization to yield (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol.

Physicochemical Properties and Structural Data

While experimental data for the target molecule is unavailable, we can predict its properties based on the known characteristics of its core structure, 4-Bromo-1H-pyrrolo[2,3-c]pyridine.

PropertyValue (for 4-Bromo-1H-pyrrolo[2,3-c]pyridine)Data Source
CAS Number 69872-17-9BLDpharm
Molecular Formula C₇H₅BrN₂Conier Chem&Pharma[1]
Molecular Weight 197.03 g/mol Conier Chem&Pharma[1]
Appearance SolidSigma-Aldrich[2]
Melting Point 188-189 °CConier Chem&Pharma[1]
Boiling Point 337.6 °C at 760 mmHgConier Chem&Pharma[1]
SMILES BrC1=CN=CC2=C1C=CN2Sigma-Aldrich[2]
InChI Key NZUWATDXQMWXMY-UHFFFAOYSA-NSigma-Aldrich[2]
Synthesis of the Core Scaffold: 4-Bromo-1H-pyrrolo[2,3-c]pyridine

The synthesis of the 4-bromo-6-azaindole core is a critical first step. A reliable method involves the reductive cyclization of a substituted nitropyridine precursor.

Workflow for the Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

cluster_0 Step 1: Formation of Enamine Intermediate cluster_1 Step 2: Reductive Cyclization A 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine B 4-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 69872-17-9) A->B Iron powder, Acetic Acid Reflux, 45 min

Caption: Synthetic pathway to the 4-bromo-6-azaindole core.

  • Reaction Setup: To a round-bottom flask, add 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (1.0 eq) and iron powder (~325 mesh, 5.0 eq).

  • Solvent Addition: Add acetic acid to the flask (approx. 10 mL per gram of starting material).

  • Reaction Conditions: Stir the mixture and heat to reflux. The color of the reaction mixture will typically change from red to a grayish-green, often with the formation of a precipitate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove the iron salts, rinsing the pad with additional EtOAc.

    • Carefully neutralize the filtrate to a pH of ~8 by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography (e.g., eluting with 5% methanol in ethyl acetate) to yield 4-bromo-1H-pyrrolo[2,3-c]pyridine as a solid.

Proposed Synthesis of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Direct electrophilic substitution on the 6-azaindole ring, such as Vilsmeier-Haack formylation, preferentially occurs at the C3 position due to its higher electron density.[3][4] To achieve selective functionalization at the C2 position, a Directed ortho-Metalation (DoM) strategy is the most logical and powerful approach.[5] This involves the use of a Directed Metalation Group (DMG) on the pyrrole nitrogen (N1) to direct a strong base to deprotonate the adjacent C2 position.

Proposed Synthetic Workflow for (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Start 4-Bromo-1H-pyrrolo[2,3-c]pyridine Step1 N1-Protection (DMG addition) Start->Step1 e.g., SEM-Cl, NaH Step2 Directed ortho-Metalation (C2-Lithiation) Step1->Step2 LDA or n-BuLi, THF, -78°C Step3 Electrophilic Quench (Formylation) Step2->Step3 DMF, -78°C to rt Step4 Reduction of Aldehyde Step3->Step4 e.g., NaBH₄, MeOH Step5 N1-Deprotection Step4->Step5 e.g., TBAF or acid End (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol Step5->End

Caption: Proposed multi-step synthesis via Directed ortho-Metalation.

The choice of the N1 protecting group is critical. It must act as an effective DMG and be removable under conditions that do not affect the rest of the molecule. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent candidate, as it is a known DMG and can be cleaved under mild conditions.

  • Protocol:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C and add a solution of 4-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain N1-SEM-4-Bromo-1H-pyrrolo[2,3-c]pyridine.

This is the key step for C2-functionalization. The SEM group directs the strong base to deprotonate the C2 position, creating a nucleophilic C2-lithiated species that can be trapped with an electrophile.

  • Protocol:

    • Dissolve the N1-SEM protected 6-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.2-1.5 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

    • Add anhydrous N,N-dimethylformamide (DMF, 2.0-3.0 eq) as the electrophile to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield N1-SEM-4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.

A standard sodium borohydride reduction will convert the newly installed aldehyde to the desired primary alcohol.

  • Protocol:

    • Dissolve the 2-carbaldehyde intermediate (1.0 eq) in methanol (MeOH).

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude N1-SEM protected alcohol.

The final step is the removal of the SEM group to yield the target compound. This can be achieved using fluoride sources or acidic conditions.

  • Protocol (using TBAF):

    • Dissolve the N1-SEM protected alcohol (1.0 eq) in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • Cool to room temperature, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to afford the final product, (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the target molecule does not exist, precautions should be based on the known hazards of the core scaffold and related brominated heterocyclic compounds.

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[6]

  • General Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • Reagents used in the synthesis, such as sodium hydride and n-butyllithium, are highly reactive and require specialized handling procedures under inert atmospheres.

Applications in Research and Drug Development

The (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol molecule represents a valuable, functionalized building block for medicinal chemistry. The presence of three distinct points for further chemical modification—the bromine atom, the pyrrole nitrogen, and the primary alcohol—makes it a versatile intermediate.

  • Cross-Coupling Reactions: The C4-bromo position is primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkynyl, or amino substituents.

  • N1-Functionalization: The pyrrole nitrogen can be alkylated or arylated to modulate the compound's properties or to explore interactions with biological targets.

  • C2-Methanol Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, providing further avenues for structural diversification.

Given the established biological activity of the 6-azaindole core, this compound could serve as a key intermediate in the synthesis of novel inhibitors for various protein kinases or other enzyme targets implicated in cancer and inflammatory diseases.

References

  • AbacipharmTech. 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • Chemsrc. 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • Journal of the American Chemical Society. 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles1. Available from: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

Sources

Beyond the Hinge: The Strategic Role of the 6-Azaindole Core in Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm Shift

Indoles have long served as the foundational workhorse for kinase inhibitor design. However, in modern drug discovery, the strategic insertion of a nitrogen atom into the benzene ring of the indole core—creating an azaindole (pyrrolopyridine)—fundamentally alters a molecule's physicochemical trajectory. Among the four positional isomers, 6-azaindole (1H-pyrrolo[2,3-c]pyridine) has emerged as an extraordinarily versatile pharmacophore for overcoming the limitations of traditional scaffolds.

The causality behind selecting a 6-azaindole core over the more ubiquitous 7-azaindole lies in the thermodynamics of the ATP-binding pocket. While 7-azaindole perfectly mimics the bidentate hinge-binding of adenine, 6-azaindole offers a distinct vector for substitution and a unique dipole moment. This subtle shift in nitrogen placement alters the pKa, reduces lipophilicity, and provides a strategic advantage for overcoming off-target toxicity in crowded kinome spaces.

Structural Biology & Binding Kinetics

Kinase inhibitors must anchor themselves to the kinase hinge region via hydrogen bonds. Biostructural analysis reveals that the nitrogen atoms of the azaindole core form critical hydrogen bonds with the hinge region, closely mimicking the natural substrate ATP[1].

In the 6-azaindole scaffold, the N1 (pyrrole) acts as a hydrogen bond donor, while the N6 (pyridine) acts as a hydrogen bond acceptor. Because the N6 atom is positioned differently than the N7 atom in 7-azaindoles, it forces a distinct spatial orientation. This geometry not only increases aqueous solubility (LogS) and improves adsorption, distribution, metabolism, and excretion (DMPK) properties, but it also allows the molecule to access water-mediated hydrogen bond networks that other isomers cannot reach[1].

G ATP_Site Kinase ATP-Binding Site (Hinge Region) Core 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) ATP_Site->Core Bioisosteric replacement N1 N1 (Pyrrole) H-Bond Donor Core->N1 N6 N6 (Pyridine) H-Bond Acceptor Core->N6 Solubility Enhanced Aqueous Solubility (Lower LogP) Core->Solubility Physicochemical shift Selectivity Kinase Selectivity (e.g., DYRK1A, GSK-3β) Core->Selectivity Vectorial substitution N1->ATP_Site Binds backbone C=O N6->ATP_Site Binds backbone N-H

Logical mapping of 6-azaindole hinge-binding mechanics and physicochemical advantages.

Target Specificity: Profiling 6-Azaindole Kinase Inhibitors

The true power of the 6-azaindole core is realized in its target specificity. By shifting the nitrogen to the 6-position, medicinal chemists have successfully developed highly selective inhibitors for kinases that are notoriously difficult to target without cross-reactivity.

For example, the 6-azaindole derivative 178c demonstrates remarkable potency against GSK-3β. In direct comparison, its 7-azaindole analogue (178d ) is completely inactive against GSK-3β, proving that the 6-position nitrogen is strictly required for this specific kinase pocket[2]. Furthermore, the 6-azaindole scaffold was instrumental in the discovery of GNF2133 , a highly potent and selective DYRK1A inhibitor. Through rigorous optimization of a 6-azaindole screening hit, GNF2133 achieved nanomolar potency and demonstrated significant efficacy in promoting β-cell proliferation for Type 1 diabetes models[3].

Quantitative Profiling of Azaindole Derivatives
CompoundCore ScaffoldPrimary Target KinaseIC₅₀ ValueSelectivity / Off-Target Note
178c 6-AzaindoleGSK-3β9 nMModerate VEGFR2 cross-reactivity (48 nM)
178d 7-AzaindoleVEGFR237 nMInactive against GSK-3β
GNF2133 6-AzaindoleDYRK1A< 10 nMHighly selective kinome profile

Synthetic Methodologies: Constructing the Pyrrolo[2,3-c]pyridine Scaffold

Constructing the 6-azaindole core requires precision. Traditional Fischer indole syntheses often fail for electron-deficient pyridines. Therefore, the Batcho-Leimgruber reaction is the gold standard, allowing for the regioselective construction of the pyrrole ring onto an existing functionalized pyridine[4].

Protocol 1: Step-by-Step Synthesis and Self-Validation of the 6-Azaindole Core

Causality Focus: We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) because it efficiently condenses with the acidic methyl group of 4-nitropyridine, bypassing the need for harsh organometallic reagents.

  • Enamine Formation:

    • Suspend 4-nitropyridine (1.0 eq) in anhydrous DMF.

    • Add DMF-DMA (1.5 eq) and heat the reaction mixture to 110°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation: Monitor via TLC. The reaction is complete when the highly polar red enamine intermediate fully replaces the starting material.

  • Reductive Cyclization:

    • Transfer the isolated enamine intermediate to a hydrogenation vessel.

    • Add 10% Pd/C (0.1 eq) in methanol.

    • Subject the mixture to hydrogen gas (H₂, 50 psi) at room temperature for 6 hours. The nitro group is reduced to an amine, which spontaneously cyclizes to form the pyrrole ring.

  • Self-Validation & Characterization:

    • LC-MS: Confirm the exact mass of the 6-azaindole core. The diagnostic disappearance of the nitro peak confirms successful reduction.

    • ¹H NMR: Verify the presence of the characteristic pyrrole protons (typically doublets around 6.5 ppm and 7.4 ppm) to ensure cyclization occurred rather than simple reduction to 4-aminopyridine.

In Vitro Screening Protocol: Self-Validating Kinase Assays

When screening fused aromatic systems like azaindoles, intrinsic compound autofluorescence often confounds standard colorimetric or prompt-fluorescence assays. To establish a self-validating system, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The causality here is temporal: TR-FRET introduces a microsecond time delay before signal detection, allowing transient background autofluorescence from the 6-azaindole core to decay completely.

Protocol 2: High-Throughput TR-FRET Kinase Assay
  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., DYRK1A), biotinylated peptide substrate, and ATP at its Michaelis-Menten constant ( Km​ ) to ensure competitive binding kinetics.

  • Compound Incubation: Dispense the 6-azaindole library into a 384-well plate using an acoustic liquid handler (10-point dose-response, starting at 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation & Termination: Add the master mix to initiate the reaction. After 60 minutes, terminate the assay by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the 665/615 nm emission ratio. Any compound showing an anomalous 615 nm spike is automatically flagged as an assay interferent rather than a true hit.

Workflow Start Compound Library (6-Azaindole Derivatives) Assay TR-FRET Kinase Assay (Primary Screen) Start->Assay Hit Hit Identification (IC50 < 1 µM) Assay->Hit Activity verification Counter Orthogonal Assay (Radiometric 33P-ATP) Hit->Counter Eliminate false positives Selectivity Kinome Profiling (Off-target assessment) Counter->Selectivity Lead Lead Optimization (ADME/Tox & PK) Selectivity->Lead High specificity confirmed

Step-by-step screening workflow for validating 6-azaindole kinase inhibitors.

Conclusion and ADME Optimization

The transition from traditional indoles to the 6-azaindole core represents a masterclass in bioisosteric replacement. By strategically placing the nitrogen atom at the 6-position, drug developers can lower the partition coefficient (LogP) and increase the total polar surface area (tPSA). This physicochemical tuning directly translates to enhanced metabolic stability, reducing cytochrome P450 (CYP) liabilities while maintaining the rigid, three-atom hydrogen-bonding system required for potent kinase inhibition.

References

  • Azaindole Therapeutic Agents - PMC - NIH , National Institutes of Health, 1

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH , National Institutes of Health,2

  • 6uip - DYRK1A Kinase Domain in Complex with a 6-azaindole Derivative, GNF2133. - PDBj , Protein Data Bank Japan, 3

  • Azaindoles in Medicinal Chemistry - PharmaBlock , PharmaBlock, 4

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - OUCI , Open Ukrainian Citation Index,

Sources

Engineering the 4-Bromo-6-Azaindole Pharmacophore: Mechanistic Insights and Late-Stage Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As we navigate the complexities of modern drug design, the strategic selection of heterocyclic scaffolds dictates both the pharmacokinetic viability and the target selectivity of our lead compounds. The 6-azaindole (pyrrolo[2,3-c]pyridine) nucleus has emerged as a highly privileged bioisostere for both indole and purine systems. By introducing a programmable synthetic handle—specifically a bromine atom at the C4 position—4-bromo-6-azaindole serves as an elite building block. This whitepaper details the mechanistic rationale behind the 6-azaindole pharmacophore, quantitative structure-property relationships (QSPR), and self-validating experimental workflows for its late-stage diversification.

Bioisosterism and Physicochemical Causality

The transition from a standard indole to a 6-azaindole scaffold is not merely a structural tweak; it is a calculated physicochemical overhaul..

From a target-binding perspective,1[1]. Furthermore, the utility of this scaffold extends beyond kinases;2[2].

The strategic brilliance of 4-bromo-6-azaindole lies in the C4-bromine vector. Because the C4 position typically projects into the solvent-exposed region or the specificity pocket of the target protein, the bromine atom provides an orthogonal synthetic handle.3[3].

Logical Mapping of the Pharmacophore

Pharmacophore Core 6-Azaindole Core (Scaffold) N1 N1-H (H-Bond Donor) Core->N1 N6 N6 Atom (H-Bond Acceptor) Core->N6 C4 C4-Bromine (Cross-Coupling Vector) Core->C4 Target Target Protein (e.g., Kinase Hinge) N1->Target Binds N6->Target Binds Diversification Late-Stage Diversification C4->Diversification Enables

Logical mapping of the 4-bromo-6-azaindole pharmacophore binding and diversification vectors.

Quantitative Structure-Property Relationships (QSPR)

To understand why we select 4-bromo-6-azaindole over its indole counterpart, we must look at the quantitative data. The table below summarizes the causality behind the physicochemical shifts induced by the scaffold.

PropertyIndole6-Azaindole4-Bromo-6-azaindoleCausality / Impact on Drug Design
LogP (calc) 2.141.251.95N-insertion lowers lipophilicity; Br restores it, providing a balance for membrane permeability.
tPSA (Ų) 15.828.728.7Increased polar surface area enhances aqueous solubility and reduces off-target lipophilic toxicity.
H-Bond Donors 111N1-H remains available for critical hinge-region interactions.
H-Bond Acceptors 011N6 acts as a new acceptor, mimicking the adenine ring of ATP to boost target affinity.
pKa (Conjugate) -3.67.9~7.0N6 basicity is modulated by the electron-withdrawing Br, keeping it unprotonated at physiological pH.

Self-Validating Synthetic Methodology: C4-Late-Stage Diversification

To leverage the C4-bromine vector, we employ a Suzuki-Miyaura cross-coupling protocol. As an Application Scientist, I mandate that every protocol must be a self-validating system to ensure reproducibility and prevent downstream assay artifacts.

Workflow SM 4-Bromo-6-azaindole Degas Degassing (N2 Purge) SM->Degas Reagents Boronic Acid + Pd Cat. Reagents->Degas Heat Thermal Activation Degas->Heat Monitor LC-MS Monitoring Heat->Monitor Monitor->Heat Incomplete Workup Pd Scavenging Monitor->Workup Complete Product C4-Substituted Product Workup->Product

Self-validating synthetic workflow for C4-functionalization via Suzuki coupling.

Step-by-Step Protocol: C4-Suzuki Coupling
  • Reagent Assembly & Degassing: Combine 4-bromo-6-azaindole (1.0 eq), the desired aryl boronic acid (1.2 eq), and K3PO4 (3.0 eq) in a 1,4-dioxane/H2O mixture (4:1).

    • Causality: K3PO4 is chosen over Na2CO3 because its higher solubility in aqueous-organic mixtures accelerates the transmetalation step without causing base-catalyzed degradation of the sensitive azaindole core.

    • Self-Validation: Purge the mixture with N2 for 15 minutes. Use a Resazurin indicator strip in the headspace; a color change from pink to colorless confirms a strictly anaerobic environment, preventing Pd catalyst oxidation.

  • Catalytic Cycle Initiation: Add Pd(dppf)Cl2 (0.05 eq) and heat to 90°C.

    • Causality: The large bite angle of the dppf ligand facilitates the reductive elimination of sterically hindered C4-substituents, preventing the accumulation of stable Pd(II) dead-end complexes.

  • Reaction Progression & Monitoring:

    • Self-Validation: Pull a 5 µL aliquot at 4 hours for LC-MS analysis. Bromine possesses a distinct 1:1 isotopic ratio (79Br and 81Br). The complete disappearance of this M and M+2 doublet in the starting material trace definitively validates that oxidative addition has occurred. Do not proceed to workup until this doublet is absent.

  • Quenching and Metal Scavenging: Cool to room temperature, dilute with EtOAc, and add SiliaMetS Thiol functionalized silica (5 eq relative to Pd). Stir for 2 hours.

    • Causality: Residual palladium can artificially inhibit enzymes in downstream biochemical assays by binding to catalytic cysteine residues. Thiol-scavenging ensures Pd levels drop below 10 ppm.

Self-Validating Biochemical Screening Protocol

Once the 4-bromo-6-azaindole is functionalized, it must be evaluated for target engagement. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is designed for kinase inhibition profiling.

Step-by-Step Protocol: TR-FRET Kinase Assay
  • Enzyme-Substrate Incubation: Dispense 5 µL of the target kinase and biotinylated peptide substrate into a 384-well pro-plate. Add 100 nL of the functionalized 6-azaindole compound (in DMSO) using an acoustic dispenser.

    • Causality: The assay buffer must contain 0.01% Triton X-100. This prevents the colloidal aggregation of lipophilic derivatives, ensuring that any observed inhibition is mechanistically driven by hinge-binding rather than a false positive from compound sequestration.

  • Reaction Initiation: Add 5 µL of ATP at its predetermined Km concentration. Incubate for 60 minutes at 25°C.

  • Detection & Validation: Add 10 µL of the detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

    • Self-Validation: Every plate must include a high-control (DMSO vehicle) and a low-control (10 µM Staurosporine). Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_high + σ_low) / |μ_high - μ_low|). If the Z'-factor is < 0.6, the plate is automatically rejected. This strict statistical boundary validates the robustness of the IC50 curve generated for the azaindole derivative.

References

  • Azaindoles in Medicinal Chemistry - PharmaBlock. PharmaBlock.
  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. ACS Medicinal Chemistry Letters.
  • Azaindole Therapeutic Agents. PMC - NIH.
  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

Sources

Comprehensive Technical Guide: (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for developing highly selective targeted therapies. (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has emerged as a critical intermediate, particularly in the synthesis of Mannan-binding lectin-associated serine protease-2 (MASP-2) inhibitors and novel kinase antagonists. This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and validated synthetic workflows, designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the fundamental parameters of a building block is the first step in predicting its behavior in complex synthetic pathways. The compound features a fused bicyclic system (a 7-azaindole isomer) with two highly orthogonal functional handles: a bromine atom at the C4 position and a hydroxymethyl group at the C2 position.

Table 1: Quantitative Data & Molecular Specifications
PropertyValue / Specification
Compound Name (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
CAS Registry Number 1934862-45-9 [1]
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Monoisotopic Mass (Exact) ~225.97 Da (for 79Br)
SMILES C1=NC=C2NC(CO)=CC2=C1Br
Core Scaffold 1H-pyrrolo[2,3-c]pyridine

Structural Rationale & Pharmacophore Utility

The architectural design of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is not arbitrary; it is engineered for precise biological interactions and synthetic versatility:

  • The Pyrrolo[2,3-c]pyridine Core: As an isomer of the classic 7-azaindole, this core shifts the position of the pyridine nitrogen. This subtle stereoelectronic change alters the hydrogen-bond acceptor vector, allowing medicinal chemists to bypass patent landscapes of traditional kinase inhibitors while improving selectivity profiles against off-target proteins.

  • C4-Bromine Handle: The bromine atom serves as a highly reactive electrophilic site. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the scaffold to probe structure-activity relationships (SAR).

  • C2-Hydroxymethyl Group: The methanol moiety acts as a dual-purpose feature. Biologically, it can serve as a potent hydrogen-bond donor/acceptor within an enzyme's active site. Synthetically, it can be oxidized to an aldehyde for subsequent reductive aminations, or converted into a leaving group for nucleophilic displacement.

Application in Targeted Therapeutics: MASP-2 Inhibition

Recent patent literature highlights the integration of the (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol scaffold into inhibitors targeting the lectin complement pathway, specifically MASP-2 [2].

Causality in Target Selection: MASP-2 is the primary driver of the lectin pathway of complement activation. Unregulated complement activation is implicated in severe autoimmune and inflammatory diseases. Inhibiting MASP-2 blocks the lectin pathway without compromising the classical pathway (which is vital for clearing standard infections) [3]. The pyrrolopyridine core provides the necessary rigid geometry to anchor the inhibitor within the MASP-2 serine protease active site, while derivatives built from the C4 and C2 positions interact with the S1 and S2 sub-pockets.

MASP2_Pathway Pathogen Pathogen Surface (Mannan/Carbohydrates) MBL MBL / Ficolin Complex Pathogen->MBL MASP1 MASP-1 (Autoactivation) MBL->MASP1 MASP2 MASP-2 (Active Protease) MASP1->MASP2 Activates C4 C4 -> C4a + C4b MASP2->C4 Cleaves C2 C2 -> C2a + C2b MASP2->C2 Cleaves Inhibitor MASP-2 Inhibitor (Pyrrolopyridine-based) Inhibitor->MASP2 Blocks C3Conv C4b2a Complex (C3 Convertase) C4->C3Conv C2->C3Conv

Diagram 1: MASP-2 Lectin Complement Pathway and targeted inhibition.

Experimental Protocols: Functionalization via Cross-Coupling

To utilize this building block effectively, researchers frequently employ palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position. The following protocol is a self-validating system optimized for electron-rich heterocyclic bromides.

Step-by-Step Methodology: C4-Arylation

1. Reaction Setup:

  • In a microwave-safe vial, combine (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand stabilizes the palladium intermediate and accelerates reductive elimination, which is crucial for sterically hindered or electronically deactivated substrates.

  • Add K₂CO₃ (2.5 eq) as the base.

2. Solvent Addition & Degassing:

  • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base, creating an optimal biphasic system for transmetalation.

  • Purge the vial with Nitrogen gas for 5 minutes. Causality: Removing oxygen prevents the oxidative degradation of the Pd(0) catalyst and minimizes homocoupling of the boronic acid.

3. Heating & Reaction:

  • Seal the vial and subject it to microwave irradiation at 100°C for 2 hours.

4. Workup & Purification:

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with brine.

  • Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the C4-substituted derivative.

Synthetic_Workflow Start (4-Bromo-1H-pyrrolo[2,3-c] pyridin-2-yl)methanol Reagents R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Reagents Reaction Microwave Irradiation 100°C, 2 Hours Reagents->Reaction Workup Aqueous Extraction & Silica Chromatography Reaction->Workup Product C4-Substituted Pyrrolo[2,3-c]pyridine Workup->Product

Diagram 2: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow.

Analytical Validation

A robust protocol must be self-validating. To confirm the integrity of the starting material and the success of subsequent reactions, the following analytical signatures are tracked:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (C8H7BrN2O) will exhibit a distinct 1:1 isotopic doublet at m/z 227[M+H]⁺ and 229 [M+H]⁺ due to the natural abundance of ⁷⁹Br and ⁸¹Br. The success of the cross-coupling reaction is immediately validated by the complete disappearance of this isotopic signature and the emergence of the product mass.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The starting material displays a characteristic singlet for the pyrrole NH (typically broad, >11 ppm in DMSO-d6), a distinct singlet for the C3 proton, and two distinct doublets/singlets for the pyridine protons (C5 and C7). The hydroxymethyl group appears as a doublet (CH₂) and a triplet (OH) if the exchange is slow, or a broad singlet.

References

  • Google Patents. "CN115103709A - Masp-2抑制剂和使用方法 (Masp-2 Inhibitors and Methods of Use)". Patent Literature.
  • Google Patents. "WO2019231933A2 - Masp-2 inhibitors and methods of use". Patent Literature.

understanding the 6-azaindole privileged structure in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 6-Azaindole Privileged Scaffold: Mechanistic Insights and Synthetic Strategies in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently leads researchers to bioisosteric replacement. Among the most successful of these strategies is the transition from traditional indole or purine cores to azaindoles. While 7-azaindole has historically dominated kinase inhibitor design due to its bidentate hinge-binding mimicry of ATP, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) isomer has emerged as a distinct, privileged structure[1]. By strategically positioning the nitrogen atom at the 6-position, drug developers can uniquely modulate hydrogen-bonding trajectories, enhance aqueous solubility, and improve metabolic stability, unlocking novel intellectual property space and addressing complex biological targets ranging from HIV-1 viral entry to autoimmune diabetes[2][3].

As an Application Scientist, I have structured this technical guide to dissect the physicochemical causality behind the 6-azaindole scaffold, review its clinical validation, and provide self-validating synthetic protocols for its de novo assembly and late-stage functionalization.

Part 1: The Bioisosteric Rationale and Physicochemical Causality

The fundamental driver for utilizing 6-azaindole over a standard indole is electronic. The indole core is electron-rich, making the pyrrole ring highly susceptible to oxidative metabolism (e.g., via CYP450 enzymes). By introducing a nitrogen atom into the six-membered ring, electron density is withdrawn from the pyrrole system, significantly enhancing the metabolic stability of the molecule[4].

Furthermore, the specific placement of the nitrogen at the C6 position creates an independent hydrogen-bond acceptor that does not interfere with the hydrogen-bond donor capacity of the N1 pyrrole nitrogen. Unlike 7-azaindole, which forms a bidentate donor-acceptor motif ideal for specific kinase hinge regions, 6-azaindole projects its acceptor functionality at a different vector, allowing it to engage unique allosteric pockets and viral protein interfaces[5].

Data Presentation: Comparative Profiling of Azaindole Isomers

To guide scaffold selection, the following table summarizes the causal relationship between nitrogen positioning and resultant physicochemical/biological profiles.

IsomerNitrogen PositionH-Bonding ProfileMetabolic Stability vs IndolePrimary Target ApplicationsKey Clinical Examples
Indole None1 Donor (N1)Baseline (Prone to CYP oxidation)Broad / Legacy targetsIndomethacin, Triptans
7-Azaindole C7Bidentate (N1 Donor, C7 Acceptor)EnhancedKinases (BRAF, c-Met)Vemurafenib[2]
6-Azaindole C6Independent (N1 Donor, C6 Acceptor)EnhancedHIV-1 gp120, DYRK1A, CB1Fostemsavir[2], GNF2133[3]
5-Azaindole C5Independent (N1 Donor, C5 Acceptor)EnhancedCdc7 KinasePreclinical derivatives[4]
4-Azaindole C4Independent (N1 Donor, C4 Acceptor)EnhancedNNRTIs, c-Met KinasePreclinical derivatives[4]

Part 2: Target Validation and Clinical Triumphs

The utility of 6-azaindole is not theoretical; it is clinically validated. The most prominent success story is Fostemsavir (BMS-663068) , an FDA-approved HIV-1 attachment inhibitor[2]. Fostemsavir is a prodrug of Temsavir (BMS-626529), which binds directly to the HIV-1 gp120 envelope glycoprotein, preventing the virus from attaching to the host CD4 receptor[2][6]. The 6-azaindole core in Temsavir is not merely a structural spacer; the N6 nitrogen actively participates in the binding interface while simultaneously improving the drug's aqueous solubility, a critical factor for its oral bioavailability.

Beyond virology, 6-azaindole derivatives are heavily investigated in metabolic and neurological disorders. For instance, GNF2133 is a potent, selective DYRK1A inhibitor developed for the treatment of Type 1 Diabetes[3]. Optimization of a 6-azaindole screening hit led to this candidate, which successfully promotes the proliferation of both rodent and human β-cells[3]. Additionally, 6-azaindole-2-carboxamides have shown promise as Cannabinoid Receptor 1 (CB1) allosteric modulators, where the 6-azaindole ring maintained allosteric modulation capabilities that were lost when the 7-azaindole bioisostere was utilized[5].

Pharmacophore Target Viral Protein / Kinase Binding Pocket Core 6-Azaindole Privileged Scaffold N1 N1 (Pyrrole) H-Bond Donor Core->N1 structural feature N6 N6 (Pyridine) H-Bond Acceptor Core->N6 structural feature Prop Optimized Physicochemical Properties (Solubility/ADME) Core->Prop drives N1->Target donates H-bond N6->Target accepts H-bond

Pharmacophore model of 6-azaindole interacting with a biological target pocket.

Part 3: De Novo Synthesis & Derivatization Strategies

Synthesizing the 6-azaindole core presents unique challenges compared to standard indoles due to the electron-deficient nature of the pyridine ring. The following protocols detail the scalable, 11-step linear synthesis developed for the clinical candidate BMS-663068[6][7]. I have structured these as self-validating systems —meaning each step includes the analytical checkpoints required to prove causality and ensure reaction success before proceeding.

Protocol 1: Assembly of the 6-Azaindole Core (Low Oxidation State Approach)

Causality: Traditional Fischer indole syntheses often fail or yield poor regioselectivity for azaindoles. This route utilizes a condensative cyclization followed by a radical-mediated redox-aromatization, avoiding harsh oxidants that would degrade sensitive functional groups[7].

Step 1: Regioselective Friedel-Crafts Acylation

  • Procedure: Treat an N-benzenesulfonyl protected pyrrole with chloro-acetyl chloride in the presence of a Lewis acid (e.g., AlCl3) at 0 °C to room temperature.

  • Causality: The bulky N-protecting group sterically hinders the C2 position, directing the acylation exclusively to the C3 position. This establishes the necessary carbon framework for the subsequent six-membered ring formation.

  • Self-Validation Checkpoint: Analyze via 1H NMR. Success is confirmed by the disappearance of the C3 pyrrole proton and the retention of the C2, C4, and C5 protons. LC-MS should show the expected [M+H]+ mass for the chloroketone intermediate.

Step 2: Pictet-Spengler Cyclization

  • Procedure: React the C3-acylated pyrrole with an amine source under acidic condensative conditions to form the tetrahydropyridine ring.

  • Causality: The condensation forms an imine intermediate that undergoes intramolecular cyclization, rapidly assembling the bicyclic framework in a low oxidation state.

  • Self-Validation Checkpoint: IR spectroscopy must show the complete disappearance of the ketone carbonyl stretch (~1680 cm⁻¹). 1H NMR will reveal new aliphatic multiplets corresponding to the newly formed tetrahydropyridine ring.

Step 3: Radical-Mediated Aromatization

  • Procedure: Subject the tetrahydropyridine intermediate to radical-mediated dehydrogenation (e.g., using catalytic radical initiators and a mild hydrogen acceptor).

  • Causality: Standard oxidants (like DDQ or MnO2) can cause over-oxidation or cleavage of the N-protecting group. Radical aromatization provides a chemoselective driving force to achieve the fully aromatic 6-azaindole core.

  • Self-Validation Checkpoint: UV-Vis spectroscopy will show a significant bathochromic shift (red shift) due to extended conjugation. 1H NMR will confirm the loss of aliphatic signals and the appearance of downfield pyridine protons.

Protocol 2: Late-Stage C-H Functionalization via N-Oxide Activation

Causality: Direct electrophilic halogenation or cross-coupling of the 6-azaindole pyridine ring is notoriously difficult due to its electron deficiency. Converting the N6 nitrogen to an N-oxide transiently increases electron density at the alpha position, enabling functionalization[6][7].

Step 1: Heterocyclic N-Oxidation and α-Bromination

  • Procedure: Treat the 6-azaindole core with mCPBA to form the N-oxide. Subsequently, treat the N-oxide with a brominating agent (e.g., POBr3 or PyBroP).

  • Causality: The N-oxide directs the bromination strictly to the alpha position (C7 or C5 depending on substitution) via a Reissert-Henze-type mechanism, providing a highly reactive handle for metal-catalyzed coupling.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must display a classic 1:1 isotopic pattern (M / M+2) indicative of mono-bromination.

Step 2: Ullmann-Goldberg-Buchwald Cross-Coupling

  • Procedure: React the bromo-6-azaindole with a challenging nucleophile (e.g., 3-methyl-1,2,4-triazole) using a Copper(I) catalyst, a diamine ligand, and a mild base (K2CO3) in DMF at elevated temperatures.

  • Causality: Copper-mediated Ullmann-type coupling is highly effective for C-N bond formation on electron-deficient heterocycles, overcoming the steric hindrance of the triazole substituent.

  • Self-Validation Checkpoint: LC-MS will confirm the disappearance of the brominated starting material and the loss of the bromine isotope pattern. 1H NMR will show the integration of the new triazole methyl group.

Workflow Step1 1. C3-Selective Acylation (Friedel-Crafts) Step2 2. Pictet-Spengler Cyclization Step1->Step2 Yields Ketone Intermediate Step3 3. Radical-Mediated Aromatization Step2->Step3 Yields Tetrahydropyridine Step4 4. N-Oxidation & α-Bromination Step3->Step4 Yields 6-Azaindole Core Step5 5. Ullmann-Goldberg Cross-Coupling Step4->Step5 Yields Bromo-Azaindole

Step-by-step synthetic workflow for the 6-azaindole core of BMS-663068.

Conclusion

The 6-azaindole scaffold is far more than a simple structural novelty; it is a highly engineered bioisostere that solves fundamental liabilities of the indole ring. By manipulating the electronic distribution and hydrogen-bonding vectors, 6-azaindoles offer superior solubility, metabolic resilience, and target specificity. As demonstrated by the clinical success of Fostemsavir and the advancement of candidates like GNF2133, mastering the de novo synthesis and late-stage functionalization of this privileged structure is an essential capability for modern drug discovery programs.

Sources

Methodological & Application

The Strategic Utility of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the pyrrolopyridine core, commonly known as azaindole, stands out as a "privileged scaffold".[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[3][4] Among the various isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework is a key constituent in numerous therapeutic agents currently under investigation.[5][6] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol emerges as a highly versatile synthetic intermediate, ingeniously designed for streamlined derivatization. This bifunctional molecule offers two distinct points for chemical modification: the bromine-substituted C4-position, primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, and the hydroxymethyl group at the C2-position, which allows for a variety of functional group interconversions. This application note will elucidate the synthetic utility of this intermediate, providing detailed protocols and expert insights for its application in drug development programs.

Core Attributes of the Intermediate

The value of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol lies in the orthogonal reactivity of its functional groups.

  • The C4-Bromo Group: This aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, which is fundamental for exploring the structure-activity relationships (SAR) of novel compounds.[7][8] The pyridine nitrogen can influence the catalytic cycle, making ligand choice a critical parameter for reaction optimization.[7]

  • The C2-Hydroxymethyl Group: The primary alcohol at the C2-position provides a gateway for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in ether and ester formation. This allows for the introduction of additional pharmacophoric elements or the modulation of physicochemical properties like solubility.

The following diagram illustrates the key reactive sites of the intermediate.

Reactive_Sites cluster_0 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol cluster_1 Key Reactive Sites Intermediate Structure of Intermediate C4_Bromo C4-Bromo Group (Cross-Coupling Handle) Intermediate->C4_Bromo Suzuki, Sonogashira, Buchwald-Hartwig, etc. C2_Methanol C2-Methanol Group (Functional Group Interconversion) Intermediate->C2_Methanol Oxidation, Esterification, Etherification, etc.

Caption: Key reactive sites on (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol.

Synthetic Applications and Protocols

The primary application of this intermediate is in the construction of complex, substituted 6-azaindole derivatives, many of which are potent kinase inhibitors.[3][9] A common and powerful transformation is the Suzuki-Miyaura cross-coupling reaction at the C4-position.

Protocol: Suzuki-Miyaura Cross-Coupling of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the title intermediate with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O, 80-100 °C product (4-Aryl-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol reagents->product reactant1 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol reactant1->reagents reactant2 Ar-B(OH)₂ (Arylboronic Acid) reactant2->reagents

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol(Not available)(Not available)1.0 mmol
Arylboronic AcidSubstrate-dependent-1.2 mmol (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.05 mmol (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 mmol (2.0 equiv)
1,4-Dioxane (anhydrous)123-91-188.118 mL
Water (degassed)7732-18-518.022 mL

Experimental Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired (4-Aryl-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol.

Causality and Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) source for Suzuki couplings. For challenging substrates, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precursor (e.g., Pd(OAc)₂), may offer improved yields and reaction times.[7][10]

  • Base: Potassium carbonate is a moderately strong base that is generally effective and minimizes side reactions. Stronger bases could potentially deprotonate the alcohol or the pyrrole N-H, leading to undesired reactivity.[7]

  • Solvent System: The mixture of an organic solvent (dioxane) and water is standard for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Thorough degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Workflow for Drug Discovery Application

The following diagram outlines a typical workflow utilizing (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in a fragment-based or lead optimization campaign.

Drug_Discovery_Workflow A Start: (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol B Suzuki Coupling (Library Synthesis) A->B C Array of 4-Aryl-6-azaindoles B->C D Functional Group Interconversion (at C2-Methanol) C->D F Biological Screening (e.g., Kinase Assays) C->F Initial Screening E Diversified Library D->E E->F G SAR Analysis F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: A representative drug discovery workflow.

This workflow demonstrates how the intermediate can be rapidly elaborated into a library of diverse analogs for biological screening. The initial Suzuki coupling provides a set of core structures, which can then be further modified at the C2-position to fine-tune their properties and identify a preclinical candidate.

Conclusion

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a high-value intermediate for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. Its bifunctional nature allows for a modular and efficient approach to library synthesis and lead optimization. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in the field, enabling the accelerated discovery of new therapeutic agents.

References

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Application of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolopyridine Scaffold in Oncology

The quest for novel and effective cancer therapeutics is a cornerstone of modern biomedical research. Within the vast landscape of medicinal chemistry, certain molecular frameworks have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrrolopyridine core, particularly the 6-azaindole (pyrrolo[2,3-c]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) isomers, represents one such privileged structure.[1][2][3][4][5] These bicyclic heteroaromatic systems are integral components of numerous kinase inhibitors and other targeted agents, some of which have achieved clinical success.[2][3]

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, the subject of this technical guide, belongs to this promising class of compounds. While specific data for this exact molecule is nascent in publicly available literature, its structural features—the 6-azaindole core, a bromine atom at the C4 position, and a hydroxymethyl group at C2—suggest significant potential as a versatile intermediate and a potential bioactive agent in cancer research. The bromine atom serves as a key chemical handle for synthetic diversification, allowing for the creation of a library of analogs through cross-coupling reactions. The hydroxymethyl group can be a site for further modification or may itself contribute to target binding.

This document serves as a comprehensive guide for researchers investigating the anticancer potential of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. It outlines a strategic, field-proven workflow for its evaluation, from initial in vitro screening to preliminary in vivo assessment. The protocols and insights provided are synthesized from established methodologies for small molecule drug discovery and the extensive research conducted on structurally related pyrrolopyridine derivatives.

Part 1: Foundational Concepts and Strategic Workflow

The evaluation of a novel compound in cancer research follows a logical, multi-stage process designed to systematically assess its biological activity, mechanism of action, and therapeutic potential. The workflow for (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol should be hypothesis-driven, building upon the known activities of its parent scaffold.

The Rationale: Why Pyrrolopyridines are Effective Cancer Drug Scaffolds

The efficacy of the 7-azaindole scaffold, a close isomer of the 6-azaindole core in our compound of interest, is well-documented in kinase inhibition.[1][2][3] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[2] This makes the pyrrolopyridine scaffold an excellent starting point for designing inhibitors of various kinases implicated in cancer, such as:

  • Receptor Tyrosine Kinases (RTKs): FGFR, c-MET[1][6]

  • Serine/Threonine Kinases: B-RAF, Chk1, Pim-1[2][3]

  • Epigenetic Modifiers: Lysine-specific demethylase 1 (LSD1)[7][8][9]

  • DNA Damage Response Proteins: Poly (ADP-ribose) polymerases (PARPs)[10]

Derivatives of the isomeric pyrrolo[3,2-c]pyridine have also demonstrated potent anticancer activities by targeting the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics.[11]

Given this precedent, a primary hypothesis is that (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol or its derivatives could function as inhibitors of one or more of these key cancer targets.

Proposed Experimental Workflow

The following diagram outlines a logical progression for the preclinical evaluation of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Preparation & Quality Control B Initial Cytotoxicity Screening (MTT/MTS Assay) A->B Dose-response C Mechanism of Action Studies B->C Active Compounds D Target Identification (e.g., Kinase Profiling) C->D Elucidate Pathway E Animal Model Selection (e.g., PDX, CDX) D->E Promising Lead F Pharmacokinetic (PK) & Toxicity Studies E->F Model Established G Efficacy Studies F->G Safe Dose

Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.

Part 2: Detailed Application Notes and Protocols

This section provides detailed methodologies for the key stages of the experimental workflow.

Compound Preparation and Handling

Proper handling and preparation of the test compound are critical for reproducible results.

Protocol 2.1.1: Stock Solution Preparation

  • Purity Assessment: Before use, confirm the purity of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol using methods such as HPLC and NMR. The molecular weight is 197.03 g/mol .

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for small molecules.[12]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[12]

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Cytotoxicity Screening

The initial step is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. A panel of cancer cell lines from different tissues (e.g., breast, lung, colon, leukemia) should be used.[13]

Protocol 2.2.1: MTT/MTS Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[14]

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[14]

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14] Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, MV4-11)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 - 72 hours
Readout Absorbance (proportional to viable cells)
Endpoint IC50 Value

Table 1: Key parameters for the MTT/MTS cytotoxicity assay.

Mechanism of Action (MoA) Studies

If the compound shows significant cytotoxicity, the next step is to investigate how it induces cell death or inhibits proliferation.

Protocol 2.3.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.[14]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.[14]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle can be quantified using appropriate software.[14]

Protocol 2.3.2: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells in 6-well plates with the compound as described for cell cycle analysis.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both stains.

apoptosis_pathway cluster_pathway Potential Apoptotic Pathway Compound (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol Target Kinase or Other Target (e.g., LSD1, Tubulin) Compound->Target Inhibition Signal_Cascade Downstream Signaling (e.g., MAPK, PI3K) Target->Signal_Cascade Blocks Pro-Survival Signal Caspase_Activation Caspase Activation (Caspase-3, -9) Signal_Cascade->Caspase_Activation Initiates Apoptotic Cascade Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of a potential apoptosis-inducing pathway.

Target Identification and Validation

Identifying the molecular target(s) of the compound is crucial. Based on the pyrrolopyridine scaffold, kinase profiling is a logical starting point.

Protocol 2.4.1: Kinase Profiling Assay

  • Service Providers: Utilize commercial services that offer large panels of kinase activity assays (e.g., Eurofins, Reaction Biology).

  • Assay Principle: Submit the compound for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM or 10 µM). The assay typically measures the remaining kinase activity in the presence of the inhibitor.

  • Hit Identification: Identify "hits"—kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

  • Dose-Response: For the identified hits, perform follow-up dose-response assays to determine the IC50 for each kinase, which quantifies the compound's potency.

  • Cellular Target Engagement: Validate the identified targets in a cellular context using techniques like Western blotting to check for the inhibition of phosphorylation of downstream substrates.

In Vivo Evaluation

Promising compounds from in vitro studies should be evaluated in animal models of cancer.[15][16][17][18]

Protocol 2.5.1: Xenograft Models

Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are a standard for evaluating anticancer drug efficacy.[16][17][19]

  • Model Selection: Choose an appropriate model.

    • Cell Line-Derived Xenograft (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[16][17]

    • Patient-Derived Xenograft (PDX): Tumor tissue from a patient is directly implanted into mice. PDX models better recapitulate the heterogeneity of the original tumor.[16][19]

  • Compound Formulation and Dosing: Develop a suitable formulation for administering the compound to the animals (e.g., oral gavage, intraperitoneal injection). Conduct preliminary studies to determine the maximum tolerated dose (MTD).

  • Efficacy Study:

    • Once tumors reach a palpable size, randomize the animals into treatment and control (vehicle) groups.

    • Administer the compound at a predetermined dose and schedule.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis by Western blot or IHC).

Model Type Description Advantages Disadvantages
CDX Human cancer cell lines grown in immunodeficient mice.[16][17]High reproducibility, predictable growth.Lacks tumor heterogeneity and microenvironment.
PDX Patient tumor tissue grown in immunodeficient mice.[16][19]Preserves original tumor characteristics.[19]Higher cost, variable engraftment rates.
Syngeneic Mouse tumor cells in immunocompetent mice.Intact immune system, suitable for immunotherapy studies.Limited availability of models for all human cancers.

Table 2: Comparison of common in vivo cancer models.

Conclusion

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a compound of significant interest for cancer research due to its privileged 6-azaindole scaffold. While this specific molecule requires thorough investigation, the established anticancer activities of its structural analogs provide a strong rationale for its evaluation. The systematic application of the protocols outlined in this guide—from broad cytotoxicity screening and mechanistic studies to target identification and in vivo validation—will enable researchers to rigorously assess its potential as a novel therapeutic agent. The journey from a promising scaffold to a clinical candidate is challenging, but a logical, evidence-based approach provides the surest path to uncovering its true therapeutic value.

References

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Advanced Strategies for the Functionalization of the Pyrrolo[2,3-c]pyridine (6-Azaindole) Core: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole, is a privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the strategic incorporation of a pyridine nitrogen significantly alters the physicochemical landscape of the molecule—enhancing aqueous solubility, modulating metabolic stability, and providing a critical hydrogen-bond acceptor for kinase hinge-binding interactions[1]. This scaffold is the structural foundation for numerous therapeutics, including the FDA-approved HIV-1 attachment inhibitor fostemsavir (BMS-663068)[2].

However, the functionalization of the 6-azaindole core presents unique synthetic challenges due to its inherent electronic dichotomy. The molecule consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. As a Senior Application Scientist, I have designed this application note to provide a self-validating, orthogonal approach to functionalizing this core. By understanding the causality behind the regioselectivity, researchers can predictably install functional groups at the C3, C7, and N1 positions.

Regioselectivity Core Pyrrolo[2,3-c]pyridine (6-Azaindole) Core N1 N1 Position (Deprotonation & Alkylation) Core->N1 Base (NaH, KOH) C3 C3 Position (Electrophilic Substitution) Core->C3 Vilsmeier-Haack / Halogenation C7 C7 Position (Cross-Coupling & Lithiation) Core->C7 Pd-Catalysis / t-BuLi C5 C5 Position (Late-Stage Functionalization) Core->C5 Ir-Catalyzed C-H Activation

Workflow of regioselective functionalization strategies for the 6-azaindole core.

Protocol 1: Electrophilic Aromatic Substitution at C3 (Vilsmeier-Haack Formylation)

Causality & Experimental Design: The HOMO of the 6-azaindole system has the highest orbital coefficient at the C3 position, making the pyrrole ring highly nucleophilic. Electrophilic aromatic substitution occurs almost exclusively at this site. Formylation via the Vilsmeier-Haack reaction provides a highly versatile 3-formyl-6-azaindole intermediate, which serves as a handle for subsequent reductive aminations, olefinations, or cross-coupling preparations.

Step-by-Step Methodology:

  • Reagent Preparation: Purge a dry 50 mL round-bottom flask with N₂. Add anhydrous N,N-dimethylformamide (DMF, 5.0 mL) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Slowly add Phosphorus oxychloride (POCl₃, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloromethyleneiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C for 4 hours. Self-Validation Check: Monitor via TLC (DCM/MeOH 9:1); the highly polar starting material should convert to a distinct, UV-active spot.

  • Quenching & Isolation: Cool the reaction to 0 °C and carefully quench with crushed ice (20 g). Slowly neutralize the acidic mixture with 2M NaOH until the pH reaches 7-8. The 3-formyl-6-azaindole will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (3 × 10 mL), and dry under high vacuum to afford the product (Typical Yield: 75-85%).

Protocol 2: Transition-Metal Catalyzed Cross-Coupling at C7 (Suzuki-Miyaura)

Causality & Experimental Design: The pyridine ring of 6-azaindole is electron-deficient, making it resistant to electrophilic attack but highly susceptible to oxidative addition when halogenated. The C7 position is particularly challenging due to the chelating effect of the adjacent free N-H and pyridine nitrogen, which can poison standard palladium catalysts. To overcome this, we utilize the XPhos-PdG2 precatalyst. The bulky biaryl ligand facilitates rapid reductive elimination to form a highly active, monoligated Pd(0) species that resists deactivation by the azaindole nitrogens[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Monoligated XPhos-Pd) OxAdd Oxidative Addition (7-Chloro-6-azaindole) Pd0->OxAdd Step 1 TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination (7-Aryl-6-azaindole) TransMet->RedElim Step 3 RedElim->Pd0 Step 4

Catalytic cycle of the XPhos-PdG2 mediated Suzuki-Miyaura cross-coupling at the C7 position.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv)[1].

  • Catalyst Loading: Add XPhos-PdG2 (0.02 mmol, 2 mol%). Note: The low catalyst loading is a direct result of the high turnover number enabled by the XPhos ligand.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the vial with a crimp cap and purge with N₂ for 5 minutes.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 110 °C for 30 minutes.

  • Workup: Dilute the cooled mixture with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 7-aryl-6-azaindole derivative.

Protocol 3: Regioselective Lithium-Halogen Exchange at C7

Causality & Experimental Design: When utilizing a dihalogenated core, such as 5,7-dichloro-6-azaindole, orthogonal functionalization is required. The C7 chlorine undergoes highly selective lithium-halogen exchange over the C5 chlorine. This regioselectivity is driven by the Complex Induced Proximity Effect (CIPE)—the lone pair of the adjacent pyridine nitrogen coordinates the lithium atom of t-BuLi, directing the reagent exclusively to the C7 position. Furthermore, the stronger inductive electron-withdrawing effect at C7 stabilizes the resulting organolithium intermediate[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask and backfill with N₂. Add 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (0.5 mmol, 1.0 equiv) and anhydrous Et₂O (7.0 mL).

  • Cooling & Lithiation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add t-BuLi (1.7 M in pentane, 0.85 mmol, 1.7 equiv) dropwise over 5 minutes. Caution: t-BuLi is highly pyrophoric.

  • Intermediate Maturation: Stir the resulting mixture at -78 °C for exactly 2 hours to ensure complete and regioselective lithium-chlorine exchange at the C7 position[3].

  • Electrophile Trapping: Rapidly add the desired electrophile (e.g., anhydrous DMF for formylation, or an alkyl halide, 1.5 mmol, 3.0 equiv) in one portion. Stir at -78 °C for an additional 1 hour.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5.0 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the key metrics, expected yields, and regioselectivity for the functionalization protocols described above, providing a quick-reference guide for bench scientists.

Reaction TypeTarget PositionSubstrateKey Reagents / CatalystTypical YieldRegioselectivity
Electrophilic Substitution C31H-pyrrolo[2,3-c]pyridinePOCl₃, DMF (Vilsmeier Reagent)75–85%>95% (C3 over C2)
Suzuki-Miyaura Cross-Coupling C77-chloro-6-azaindoleAryl boronic acid, XPhos-PdG2, K₃PO₄80–95%Complete (C7 specific)
Lithium-Halogen Exchange C75,7-dichloro-6-azaindolet-BuLi, Et₂O, -78 °C70–88%>99% (C7 over C5)

References

  • Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange. Thieme Connect.
  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. ACS Publications.
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity / NASC.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.

Sources

Application Note: Design, Synthesis, and Validation of Pyrrolopyridine-Based FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Colony-stimulating factor-1 receptor (CSF-1R), commonly referred to as FMS kinase, is a type III receptor tyrosine kinase that governs the survival, proliferation, and differentiation of the monocyte/macrophage lineage[1]. Upon binding with its natural ligands (CSF-1 or IL-34), FMS kinase undergoes dimerization and intracellular autophosphorylation, triggering downstream signaling cascades such as the PI3K/AKT and MAPK pathways[2].

In oncology, the overexpression of FMS kinase is heavily implicated in the recruitment and polarization of tumor-associated macrophages (TAMs). These TAMs foster a highly immunosuppressive tumor microenvironment, severely limiting the efficacy of traditional chemotherapies in lung, breast, and ovarian cancers. Consequently, the targeted inhibition of FMS kinase has emerged as a validated therapeutic strategy to deplete TAMs and restore anti-tumor immunity.

Among the various chemical scaffolds explored, pyrrolopyridine derivatives—specifically pyrrolo[3,2-c]pyridines and pyrrolo[2,3-b]pyridines (7-azaindoles)—have demonstrated exceptional promise as highly potent, ATP-competitive FMS kinase inhibitors[3][4].

G CSF1 CSF-1 / IL-34 Ligands CSF1R CSF-1R (FMS Kinase) CSF1->CSF1R Binds Phos Receptor Dimerization & Autophosphorylation CSF1R->Phos Activates Downstream PI3K/AKT & MAPK Pathways Phos->Downstream Signals Inhibitor Pyrrolopyridine Inhibitor Inhibitor->CSF1R Blocks (ATP-competitive) TAM Macrophage Polarization (TAM Activation) Downstream->TAM Induces Tumor Tumor Progression & Immunosuppression TAM->Tumor Promotes

CSF-1R (FMS kinase) signaling pathway and mechanism of pyrrolopyridine-mediated inhibition.

Rational Drug Design and Structure-Activity Relationship (SAR)

The development of pyrrolopyridine-based FMS inhibitors relies heavily on molecular hybridization and scaffold hopping . By integrating pharmacophoric elements from established inhibitors (e.g., Pexidartinib) into the pyrrolopyridine core, researchers can optimize binding affinity within the kinase's ATP-binding pocket[2].

SAR studies reveal that the substitution pattern on the central phenyl ring attached to the pyrrolopyridine nucleus drastically affects potency. For instance, meta-disubstituted derivatives (such as Compound 1r) exhibit superior orientation and fitting within the hydrophobic pocket compared to their para-disubstituted counterparts, yielding low-nanomolar efficacy[3]. Furthermore, maintaining the crucial N-H bond in the pyrrolopyridine core is essential for forming critical hydrogen bonds with the kinase hinge region[4].

Quantitative SAR Summary
CompoundChemical ScaffoldEnzymatic FMS IC₅₀ (nM)Cellular BMDM IC₅₀ (nM)Key Structural Feature
KIST101029 Pyrrolo[3,2-c]pyridine96195Diarylamide lead compound[3]
Compound 1e Pyrrolo[3,2-c]pyridine60N/ABenzamido moiety at C-4[3]
Compound 1r Pyrrolo[3,2-c]pyridine3084Meta-disubstituted central phenyl[3]
Azaindole 3c Pyrrolo[2,3-b]pyridine3.0N/AC-2 aryl, C-4 secondary amine[4]

Synthetic Methodology: Chemoselective Cross-Coupling

The synthesis of highly potent 2,4-disubstituted pyrrolopyridine inhibitors requires precise chemoselective cross-coupling. When utilizing a di-halogenated starting material like 2-iodo-4-chloropyrrolopyridine, the inherent electronic differences between the carbon-halogen bonds dictate the reaction sequence[4].

Causality in Design: The carbon-iodine (C-I) bond at the C-2 position is significantly weaker and more susceptible to oxidative addition by Palladium(0) than the carbon-chlorine (C-Cl) bond at C-4. Therefore, a Suzuki-Miyaura cross-coupling is executed first to strictly regiocontrol the arylation at C-2. Once the C-2 position is protected by the new aryl group, a Buchwald-Hartwig amination is deployed to functionalize the more sterically hindered C-4 position[4].

G SM 2-Iodo-4-chloro- pyrrolopyridine Suzuki Suzuki-Miyaura Cross-Coupling (C-2 Arylation) SM->Suzuki Pd(PPh3)4, Base Intermediate 2-Aryl-4-chloro- pyrrolopyridine Suzuki->Intermediate Chemoselective Buchwald Buchwald-Hartwig Amination (C-4 Substitution) Intermediate->Buchwald Pd2(dba)3, Amine Product FMS Kinase Inhibitor (Final Product) Buchwald->Product High Yield

Chemoselective synthetic workflow for 2,4-disubstituted pyrrolopyridine FMS inhibitors.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (C-2 Arylation)

Objective: Regioselective installation of the aryl pharmacophore at the C-2 position.

  • Preparation: In an oven-dried Schlenk flask, dissolve 2-iodo-4-chloropyrrolopyridine (1.0 equiv) and the desired aryl boronic acid (1.1 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Na₂CO₃ (2.0 equiv) as the base, followed by the catalyst Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 90°C and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The mass spectrum should show the complete disappearance of the starting material mass and the appearance of the 2-aryl-4-chloro intermediate. The absence of di-arylated byproducts confirms chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-4 Substitution)

Objective: Functionalization of the sterically hindered C-4 position with a secondary amine.

  • Preparation: Charge a sealed tube with the 2-aryl-4-chloropyrrolopyridine intermediate (1.0 equiv), the target secondary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.

  • Catalyst System: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv).

    • Causality Note: Xantphos is explicitly chosen because its wide bite angle facilitates the challenging reductive elimination step in C-N bond formation, overcoming the steric hindrance at the C-4 position and preventing the precipitation of inactive palladium black.

  • Reaction: Degas the mixture, seal the tube, and heat to 110°C for 16 hours.

  • Workup: Filter the mixture through a Celite pad to remove the palladium catalyst, concentrate the filtrate under reduced pressure, and purify via reverse-phase HPLC to yield the final FMS kinase inhibitor.

Biological Profiling and Validation Protocols

To ensure the synthesized pyrrolopyridines are viable drug candidates, they must be validated through a two-tier screening process: enzymatic affinity and cellular target engagement[1][3].

Protocol 3: In Vitro FMS Kinase Enzymatic Assay

Objective: Determine the biochemical IC₅₀ of the synthesized inhibitors.

  • Assay Setup: Prepare a reaction mixture containing recombinant human FMS kinase, a fluorescently labeled peptide substrate, and the test compound (in a 10-point serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding ATP at a final concentration equal to its apparent Km​ (typically 10-20 µM).

    • Causality Note: Using a low ATP concentration near the Km​ is critical. Because pyrrolopyridines are ATP-competitive inhibitors, using artificially high ATP concentrations will outcompete the inhibitor, leading to artificially inflated (false negative) IC₅₀ values[4].

  • Detection: Incubate for 60 minutes at room temperature, then add Kinase-Glo® reagent to halt the reaction and measure residual ATP via luminescence.

  • Self-Validation: Always include a known FMS inhibitor (e.g., Pexidartinib or KIST101029) as a positive control, and a "no-enzyme" well to establish the baseline luminescence.

Protocol 4: Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay

Objective: Confirm cellular permeability and physiological target engagement.

  • Cell Isolation: Isolate primary BMDMs from the femurs of wild-type mice and culture them in RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL recombinant human CSF-1.

  • Treatment: Seed BMDMs at 1×104 cells/well in a 96-well plate. Add the test compounds in a serial dilution and incubate for 72 hours.

    • Causality Note: FMS kinase over-expression drives macrophage proliferation. By strictly relying on exogenous CSF-1 to induce growth, any observed anti-proliferative effect directly correlates to the compound's ability to penetrate the cell membrane and inhibit the intracellular FMS kinase domain[1].

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. Calculate the cellular IC₅₀ using non-linear regression analysis.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI / PMC URL
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: NIH / PMC URL
  • Cutting edges and therapeutic opportunities on tumor-associated macrophages in lung cancer Source: Frontiers in Oncology URL
  • Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: Taylor & Francis URL
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: NIH / PMC URL

Sources

creating compound libraries from (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of 6-Azaindole Compound Libraries from (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Strategic Rationale & Mechanistic Insights

Pyrrolo[2,3-c]pyridines (commonly known as 6-azaindoles) are highly privileged nitrogen-containing heterocycles in modern drug discovery. Functioning as bioisosteres for indoles, they offer superior physicochemical properties, including enhanced aqueous solubility, lower lipophilicity, and unique hydrogen-bonding profiles[1]. This scaffold has proven highly effective in the development of kinase inhibitors, epigenetic modulators, and potent Lysine-Specific Demethylase 1 (LSD1) inhibitors[2].

To accelerate hit-to-lead optimization, divergent library synthesis from a single, multi-functional building block is a highly efficient strategy. (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol serves as an ideal starting material due to its three orthogonal vectors for functionalization:

  • N1-Pyrrole NH: A hydrogen-bond donor that must be reversibly protected to dictate reaction regioselectivity and prevent catalyst poisoning.

  • C4-Bromide: An electron-deficient halide primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Hydroxymethyl: A versatile aliphatic handle that remains stable during C4-coupling but can be subsequently activated for late-stage diversification.

Causality in Experimental Design

As an application scientist, designing a robust library workflow requires understanding the chemical causality behind each step.

  • The Necessity of N1-Protection: Although some modern Pd-catalysts can tolerate unprotected azaindoles, the free pyrrole NH often leads to competitive N-arylation or coordinates with palladium to form inactive complexes. We utilize a Tosyl (Ts) protecting group. The strongly electron-withdrawing nature of the Ts group further decreases the electron density of the pyridine ring, significantly accelerating the oxidative addition of Pd(0) into the C4–Br bond.

  • Sequencing (C4 before C2): The C4 position is sterically accessible and electronically activated. Performing cross-coupling here establishes the primary structural diversity (e.g., the hinge-binding motif for kinases). The C2-hydroxymethyl group is remarkably stable under the basic, aqueous conditions of Suzuki couplings, acting as an inert bystander.

  • Late-Stage C2 Diversification: Post-coupling, the C2-hydroxymethyl group is oxidized to an aldehyde using activated manganese dioxide (MnO₂). MnO₂ is specifically chosen over Swern or Dess-Martin oxidations because it entirely avoids over-oxidation to the carboxylic acid and is easily removed via simple filtration. The resulting aldehyde is then subjected to reductive amination to introduce basic amines, which are critical for modulating the library's ADME/Tox profile.

Divergent Library Workflow

G SM (4-Bromo-1H-pyrrolo[2,3-c] pyridin-2-yl)methanol Prot N1-Protection (TsCl, NaH) SM->Prot Step 1 C4 C4 Cross-Coupling (Pd-Catalyzed) Prot->C4 Step 2 C2 C2 Derivatization (Oxidation/Amination) C4->C2 Step 3b (MnO2, R-NH2) LibA Library A: C4-Aryl/Alkyl C2-Hydroxymethyl C4->LibA Step 3a (Deprotection) LibB Library B: C4-Aryl/Alkyl C2-Aminomethyl C2->LibB Step 4 (Deprotection)

Figure 1: Divergent synthetic workflow for 6-azaindole libraries.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Protocol 1: N1-Tosylation of the Azaindole Core
  • Initiation: Dissolve (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: H₂ gas evolution indicates active deprotonation. Stir for 30 minutes until the solution becomes a clear, dark anion solution.

  • Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in minimal DMF dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation & Workup: Monitor via LC-MS. The starting material mass ([M+H]⁺ 227/229) should shift to the tosylated product ([M+H]⁺ 381/383). Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
  • Reaction Setup: In a microwave vial, combine the N1-tosylated intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step in sterically hindered cross-couplings.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which prevents catalyst degradation.

  • Execution & Validation: Heat the mixture at 90 °C for 4 hours. Monitor by TLC (UV active). The highly polar boronic acid will disappear, and a new, less polar fluorescent spot will emerge. Filter through a Celite pad to remove Pd-black, partition between EtOAc and water, and purify via flash chromatography.

Protocol 3: Mild C2-Oxidation and Reductive Amination
  • Oxidation: Dissolve the C4-coupled intermediate in CH₂Cl₂ (0.1 M). Add activated MnO₂ (10.0 eq). Stir at room temperature for 12 hours. Validation: LC-MS will show a loss of 2 mass units (conversion of -CH₂OH to -CHO). Filter through Celite and concentrate to yield the crude aldehyde.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.2 eq) and a drop of glacial acetic acid to catalyze iminium ion formation. Stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the iminium intermediate without reducing unreacted aldehyde, preventing reversion to the starting hydroxymethyl compound. Stir for 4 hours, quench with saturated NaHCO₃, and extract with CH₂Cl₂.

Protocol 4: Global N1-Deprotection
  • Cleavage: Dissolve the functionalized intermediate in THF/MeOH (1:1). Add 2M aqueous NaOH (5.0 eq) and heat to 60 °C for 2 hours.

  • Isolation: The electron-withdrawing Ts group is readily cleaved under basic hydrolysis. Neutralize the mixture with 1M HCl to pH 7, extract with EtOAc, and purify via preparative HPLC to yield the final library compound.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and analytical markers for the library generation workflow, allowing researchers to benchmark their synthetic progress.

Reaction StepTransformationTypical Reagents & CatalystAvg. Yield (%)Reaction Time (h)Key Analytical Marker (LC-MS / TLC)
Step 1 N1-ProtectionTsCl, NaH, DMF85 - 92%2.5Mass shift: +154 Da; lower polarity on TLC
Step 2 C4 Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃70 - 88%4.0 (90 °C)Isotope pattern change (loss of Br 1:1 ratio)
Step 3a C2 OxidationActivated MnO₂, CH₂Cl₂>90%12.0Mass shift: -2 Da; distinct aldehyde peak in ¹H-NMR (~10 ppm)
Step 3b Reductive AminationR-NH₂, NaBH(OAc)₃, DCE65 - 80%5.0Appearance of basic amine (streaks on silica, requires TEA in eluent)
Step 4 Global Deprotection2M NaOH, THF/MeOH80 - 95%2.0 (60 °C)Mass shift: -154 Da; increased polarity

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - ACS Publications -[Link][2]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - Journal of Organic and Pharmaceutical Chemistry - [Link][1]

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors - ACS Publications -[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - Organic Letters -[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Bromo-6-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-6-azaindole (4-bromo-1H-pyrrolo[2,3-c]pyridine). This scaffold is a highly valuable building block in drug discovery and cross-coupling chemistry[1]. However, its synthesis—most commonly achieved via the Leimgruber-Batcho reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine—is notoriously prone to side reactions such as debromination and incomplete cyclization[2],[3].

This guide provides researchers with field-proven diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity synthesis.

Diagnostic Workflow for Side Reactions

Before altering your protocol, identify your primary side products using LC-MS or 1 H-NMR. Use the diagnostic logic tree below to determine the precise chemical intervention required.

Troubleshooting A Crude Mixture Analysis (LC-MS / 1H-NMR) B Debromination [M-H] = 117 m/z A->B Over-reduction C C3-Bromination [M-H] = 195 m/z A->C Electrophilic Halogenation D Uncyclized Aniline [M+H] = 216 m/z A->D Incomplete Cyclization E Action: Switch Fe/AcOH to Zn/NH4Cl or modify temp B->E F Action: Use DoM or Leimgruber-Batcho route C->F G Action: Increase Heating Time or add Acid Catalyst D->G H Target: 4-Bromo-6-azaindole (>95% Purity) E->H F->H G->H

Troubleshooting workflow for identifying and resolving 4-bromo-6-azaindole side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing massive debromination (yielding 6-azaindole) during the reductive cyclization of the nitropyridine enamine? Causality: The C–Br bond on an electron-deficient pyridine ring is highly susceptible to reduction. Standard Leimgruber-Batcho conditions often utilize catalytic hydrogenation (Pd/C, H2​ ) or harsh dissolving metal reductions (Fe/AcOH at reflux)[3]. Under these conditions, oxidative addition into the C–Br bond outpaces the reduction of the nitro group, leading to rapid hydrodebromination. Solution: Abandon palladium-catalyzed hydrogenation for halogenated azaindoles. Instead, use Iron powder (325 mesh) in glacial acetic acid, but strictly control the temperature to 60–70 °C rather than reflux[2]. If debromination persists, switch to a milder, neutral reductant system such as Zinc dust with aqueous NH4​Cl .

Q2: I am trying to directly brominate 6-azaindole, but I keep getting 3-bromo-6-azaindole or 3,4-dibromo-6-azaindole. How do I selectively target the C-4 position? Causality: Direct electrophilic halogenation of the azaindole core is kinetically and thermodynamically driven to the C-3 position due to the strong enamine-like character of the pyrrole ring[4]. The C-4 position is highly electron-deficient and unreactive toward standard electrophiles (e.g., NBS, Br2​ ). Solution: You cannot achieve direct C-4 bromination via standard electrophilic aromatic substitution. You must either build the pyrrole ring onto a pre-brominated pyridine (via the Leimgruber-Batcho synthesis)[2] or utilize Directed ortho-Metalation (DoM) strategies by temporarily protecting the azaindole nitrogen and directing lithiation to the C-4 position.

Q3: My Leimgruber-Batcho reduction yields an uncyclized aniline intermediate ( [M+H]+ = 216 m/z). Why isn't it cyclizing? Causality: The Leimgruber-Batcho transformation is a tandem process: first, the nitro group is reduced to an aniline; second, the aniline nitrogen undergoes intramolecular nucleophilic attack on the enamine, expelling dimethylamine to form the pyrrole ring[3]. If the reaction medium lacks sufficient thermal energy or protonation to activate the enamine (acting as a push-pull system), the intermediate aminoenamine stalls. Solution: If using Fe/AcOH, ensure the reaction is heated to at least 60 °C for 45 minutes[2]. If you switched to a neutral reductant (like Zn/ NH4​Cl ) to prevent debromination, you must add a secondary acid-catalyzed cyclization step (e.g., adding catalytic p-TsOH or refluxing briefly in toluene/acetic acid) to drive the ring closure.

Quantitative Side-Product Profiling

The choice of reduction conditions directly dictates the ratio of your target 4-bromo-6-azaindole to its side products. Use the table below to benchmark your expected crude profiles.

Reductant SystemTemperature4-Bromo-6-azaindole (Target)6-Azaindole (Debrominated)Uncyclized Aniline
Pd/C, H2​ (1 atm) 25 °C< 5%> 85%~ 10%
Fe / AcOH Reflux (118 °C)45%40%< 5%
Fe / AcOH 60–70 °C73–78% < 5% < 5%
Zn / NH4​Cl 80 °C60%< 2%35%

Standardized Experimental Protocol: Optimized Leimgruber-Batcho Cyclization

This self-validating protocol utilizes controlled Iron/Acetic acid reduction to maximize cyclization while suppressing debromination[2].

Materials:

  • 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (1.0 equiv)

  • Iron powder, ~325 mesh (5.0 equiv)

  • Glacial acetic acid (0.3 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine in glacial acetic acid at room temperature. The solution will appear deep red.

  • Reductant Addition: Add the iron powder (~325 mesh) portion-wise over 10 minutes. Caution: The reduction is exothermic. Portion-wise addition prevents temperature spikes that lead to debromination.

  • Controlled Heating: Attach a reflux condenser and heat the mixture strictly to 60–70 °C. Do not allow the mixture to reach reflux.

  • Self-Validating Reaction Monitoring: Stir at 60–70 °C for 45 minutes. The reaction is proceeding correctly when the deep red mixture transitions to a grayish-green suspension with a white precipitate (iron salts and dimethylamine acetate)[2].

  • Workup: Cool the reaction to room temperature. Dilute heavily with Ethyl Acetate (EtOAc) and filter the suspension through a pad of Celite to remove iron residues. Rinse the Celite pad thoroughly with additional EtOAc.

  • Neutralization: Transfer the filtrate to a separatory funnel. Slowly and carefully basify the organic layer to pH 8 using saturated aqueous NaHCO3​ . Note: Vigorous CO2​ evolution will occur.

  • Extraction & Purification: Extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography (eluting with 5% MeOH in EtOAc) to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine as a yellow solid (Expected yield: ~73%)[2].

Sources

optimization of palladium-catalyzed cross-coupling on pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . As a Senior Application Scientist, I have designed this guide to help you navigate the notorious complexities of palladium-catalyzed functionalization of pyrrolopyridines (azaindoles).

Pyrrolopyridines are privileged pharmacophores in drug discovery, particularly for kinase inhibitors (e.g., CSF1R inhibitors). However, their nitrogen-rich architecture presents severe challenges for transition-metal catalysis. The following modules deconstruct the causality behind reaction failures and provide self-validating, field-tested protocols to optimize your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling of an unprotected 7-azaindole with an aryl boronic acid is stalling at <10% conversion. What is the mechanistic cause, and how do I fix it?

The Causality: The primary cause is catalyst poisoning via off-cycle resting states. The pyrrole N-H of an azaindole is relatively acidic (pKa ~13–14). Under the basic conditions of a Suzuki coupling, it deprotonates. The resulting electron-rich nitrogen lone pair strongly coordinates to the electrophilic Pd(II) intermediate, forming a stable, unreactive bis-heteroaryl palladium complex. This effectively sequesters the catalyst and halts the catalytic cycle. The Solution: You must prevent multi-ligation. This is achieved either by masking the nitrogen with a protecting group (e.g., SEM, Boc) or by utilizing sterically demanding, electron-rich biaryl phosphine ligands. As demonstrated in comprehensive mechanistic studies on [1], using Buchwald precatalysts (like XPhos Pd G2) creates a sterically crowded environment around the palladium center, physically blocking the coordination of multiple azaindole molecules and forcing the catalyst back into the productive cycle.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide Deact N-Coordination (Off-Cycle) Pd0->Deact Free N-H Coupled Cross-Coupled Product OxAdd->Coupled Transmetalation / Red. Elim. Deact->Pd0 Bulky Ligand (XPhos) Azaindole Unprotected Azaindole Azaindole->Deact Poisoning

Mechanism of Pd-catalyst deactivation by azaindoles and productive recovery pathways.

Q2: I am performing a Buchwald-Hartwig amination on 4-chloro-7-azaindole, but I am observing significant protodehalogenation instead of C-N bond formation. How can I suppress this?

The Causality: Protodehalogenation is a competitive side reaction that occurs when the rate of β-hydride elimination (from the amine or solvent) exceeds the rate of reductive elimination of the desired C-N bond. Because the C-Cl bond on the electron-rich azaindole core is relatively unreactive, the Pd(II)-amido intermediate has a long half-life, providing ample time for the β-hydride to transfer to the palladium center, followed by reductive elimination of the reduced arene. The Solution: You must accelerate reductive elimination. Switch to a bidentate ligand with a large bite angle, such as Xantphos or BINAP. These ligands force the Pd(II) center into a distorted geometry that lowers the activation energy for reductive elimination. Furthermore, ensure your base (e.g., Cs₂CO₃) is strictly anhydrous, as trace water can act as a hydride source. [2] confirm that the Pd₂(dba)₃ / Xantphos / Cs₂CO₃ system is highly effective for suppressing this side reaction in 4-halo-azaindoles.

Q3: How do I achieve chemoselective coupling on a 2-iodo-4-chloropyrrolopyridine without cross-reactivity?

The Causality: Chemoselectivity is strictly governed by the activation energy required for oxidative addition into the carbon-halogen bond, which follows the trend: C-I > C-Br > C-Cl > C-F. The C-2 iodine is highly reactive, whereas the C-4 chlorine is deactivated by the electron-donating nature of the pyrrole ring. The Solution: Leverage temperature and catalyst tuning. Perform the Suzuki-Miyaura coupling at a low temperature (60 °C) using a mild catalyst like Pd(PPh₃)₄. The C-4 chlorine will remain completely intact for a subsequent, higher-temperature Buchwald-Hartwig amination [3].

Part 2: Quantitative Data & Benchmarks

To guide your optimization, the following tables summarize validated baseline parameters for pyrrolopyridine cross-coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling on Unprotected 7-Azaindole

Precatalyst / Ligand Base Solvent System Temp (°C) Yield (%) Primary Issue Overcome
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 100 <10 None (Catalyst poisoning)
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 45 Moderate turnover

| XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | Prevents N-coordination |

Table 2: Chemoselectivity in Di-Halogenated Pyrrolopyridines (2-Iodo-4-chloro-7-azaindole)

Reaction Type Target Position Catalyst System Temp (°C) Selectivity (C2:C4)
Suzuki-Miyaura C-2 (Iodide) Pd(PPh₃)₄, K₂CO₃ 60 >99:1

| Buchwald-Hartwig | C-4 (Chloride) | Pd(OAc)₂, BINAP, Cs₂CO₃ | 110 | N/A (C2 already reacted) |

Part 3: Self-Validating Experimental Protocols

Workflow Start Substrate: Halogenated Pyrrolopyridine CheckNH Free N-H Present? Start->CheckNH Protect Protect N-H (SEM, Boc) CheckNH->Protect Yes (Standard) Direct Use XPhos Pd G2 Precatalyst CheckNH->Direct Yes (Direct) Reaction Cross-Coupling Reaction CheckNH->Reaction No Protect->Reaction Direct->Reaction Workup Aqueous Workup & Purification Reaction->Workup

Decision tree and experimental workflow for optimizing azaindole cross-coupling.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-2

Objective: Couple an aryl boronic acid to 2-iodo-4-chloro-7-azaindole while preserving the C-4 chloride.

  • Preparation: In an oven-dried Schlenk flask, combine 2-iodo-4-chloro-7-azaindole (1.0 equiv), aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with ultra-pure argon for 15 minutes. Causality: Oxygen insertion forms unreactive Pd-peroxo complexes, killing the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive argon stream. Seal the flask and heat to 60 °C.

  • Self-Validation Checkpoint (2 Hours): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material mass and appearance of the coupled product mass. Crucially, the product peak must retain a 3:1 isotopic distribution pattern (M / M+2), confirming the C-4 chlorine is intact.

    • Failure Indicator: If a mass corresponding to di-arylation is observed, immediately cool the reaction and reduce the temperature by 10 °C in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Protocol B: Buchwald-Hartwig Amination with SEM-Deprotection

Objective: Aminate the C-4 position of a SEM-protected 4-chloro-7-azaindole, followed by safe deprotection.

  • Coupling Setup: Combine the SEM-protected 4-chloro-7-azaindole (1.0 equiv), secondary amine (1.5 equiv), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and anhydrous Cs₂CO₃ (2.5 equiv) in anhydrous 1,4-Dioxane.

  • Reaction: Heat at 110 °C for 12 hours.

  • Self-Validation Checkpoint (Post-Reaction): Analyze via GC-MS or LC-MS. Monitor specifically for the des-chloro byproduct (m/z -34 from starting material). If protodehalogenation exceeds 5%, your Cs₂CO₃ is likely hydrated; discard and use a fresh, oven-dried batch.

  • SEM Deprotection (Critical Step): Isolate the coupled product. Dissolve in CH₂Cl₂ and add Trifluoroacetic Acid (TFA) (1:1 ratio) at 0 °C. Stir for 2 hours.

  • Formaldehyde Scavenging: Causality: Acidic cleavage of the SEM group releases formaldehyde. In electron-rich azaindoles, this formaldehyde triggers a Pictet-Spengler-type condensation, forming unwanted 8-membered tricyclic rings [3]. To prevent this, concentrate the TFA mixture, redissolve in MeOH, and add ethylenediamine (3.0 equiv) followed by 2M NaOH. The ethylenediamine acts as a sacrificial nucleophile, trapping the formaldehyde before it can react with your azaindole core.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation , Journal of the American Chemical Society.[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols , Beilstein Journal of Organic Chemistry.[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection , Molecules (MDPI).[Link]

  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane , The Journal of Organic Chemistry.[Link]

overcoming low reactivity in Fischer indole synthesis for azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Reactivity in Fischer Azaindolization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize azaindoles (pyrrolopyridines) via the classical Fischer Indole Synthesis (FIS). While FIS is a cornerstone for indole construction, applying it to pyridylhydrazines often results in1[1].

This guide deconstructs the mechanistic bottlenecks of the aza-Fischer reaction and provides field-proven, self-validating protocols to rescue your syntheses.

Mechanistic Insight: Why Do Pyridylhydrazines Fail?

To troubleshoot effectively, we must first understand the causality of the failure. The FIS proceeds through a hydrazone intermediate that tautomerizes to an enehydrazine. The critical, rate-limiting step is the subsequent [3,3]-sigmatropic rearrangement .

In azaindole synthesis, the pyridine ring is highly electron-deficient. This electron withdrawal drastically increases the activation energy required for the [3,3]-rearrangement (often 2)[2]. Furthermore, under the strongly acidic conditions typically used in FIS, the 1, exacerbating the electron deficiency and effectively halting the reaction[1].

FischerAzaindole cluster_0 Acid-Induced Deactivation Start Pyridylhydrazine + Ketone Hydrazone Pyridylhydrazone Formation Start->Hydrazone Enehydrazine Enehydrazine Tautomerization Hydrazone->Enehydrazine Bottleneck [3,3]-Sigmatropic Rearrangement (High Activation Barrier) Enehydrazine->Bottleneck Protonated Protonated Pyridine N (Extreme Electron Deficiency) Enehydrazine->Protonated Strong Acid Diimine Diimine Intermediate Bottleneck->Diimine Rate Limiting Aminal Cyclic Aminal Diimine->Aminal Product Azaindole + NH3 Aminal->Product Protonated->Bottleneck Inhibits

Mechanistic bottleneck in Fischer azaindolization: The[3,3]-sigmatropic rearrangement.

Troubleshooting Guide & FAQs

Q: I am observing low to no product formation. What is the primary cause? A: The fundamental issue is the high activation barrier of the [3,3]-sigmatropic rearrangement caused by the 3[3]. If you are using an unsubstituted pyridylhydrazine with a strong Brønsted acid (like HCl or H₂SO₄), the pyridine nitrogen protonates, shutting down the rearrangement. Corrective Action: Systematically screen milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) which may coordinate differently, or use 1 which acts as both solvent and catalyst and often mediates this specific cyclization better than aqueous strong acids[1].

Q: How can I rationally design my starting materials to ensure successful cyclization? A: You must offset the electron-withdrawing nature of the pyridine ring. The most effective strategy is to introduce an Electron-Donating Group (EDG) (such as a methoxy or methylthio group) ortho or para to the hydrazine moiety. This "push-pull" electronic effect enriches the ring's electron density, drastically lowering the activation barrier for the [3,3]-rearrangement. For example, 4 to form 6-azaindoles in high yields[4].

Q: My reaction mixture turns into a black, intractable tar. How do I prevent product decomposition? A: Tar formation indicates excessively harsh conditions—specifically, 1[1]. Azaindole intermediates are sensitive to polymerization and oxidation. Corrective Action: Lower the reaction temperature (start at 80 °C and strictly monitor via TLC). Switch to a higher-boiling, inert solvent (like toluene or diglyme) to allow precise thermal control, and conduct the reaction under an argon or nitrogen atmosphere to prevent oxidative degradation.

Q: What if the Fischer route completely fails for my specific substrate? A: If electronic deactivation is insurmountable, pivot to alternative on-ring construction methodologies. The Bartoli indole synthesis (reacting ortho-nitropyridines with vinylmagnesium bromide) or the Batcho-Leimgruber reaction (using DMF-DMA on ortho-nitropyridines followed by reductive cyclization) are 5 for azaindoles[5].

Catalyst and Condition Optimization Matrix

To facilitate rapid experimental design, consult the following matrix summarizing the causality of various catalytic conditions on azaindole yields:

Catalyst / ConditionSubstrate ProfileReactivity / YieldMechanistic Rationale
Strong Brønsted Acid (e.g., HCl, H₂SO₄)Unsubstituted PyridylhydrazineLow (<15%)Complete protonation of the pyridine nitrogen exacerbates electron deficiency, effectively halting the [3,3]-rearrangement[1].
Polyphosphoric Acid (PPA) , 120 °CUnsubstituted PyridylhydrazineModerate (30-50%)PPA acts as a viscous solvent and polymeric catalyst; it facilitates cyclization with6 than aqueous acids[6].
H₂SO₄ (conc.) , 80–100 °CEDG-Substituted (e.g., 2-OMe)High (70-90%)The EDG (methoxy) donates electron density via resonance, counteracting the pyridine's electron withdrawal and promoting cyclization[4].
Lewis Acid (e.g., ZnCl₂)Acid-Sensitive KetonesVariable (20-60%)Coordinates to the enehydrazine to promote rearrangement without fully protonating the pyridine ring. Minimizes tar formation[1].

Self-Validating Experimental Protocol: Synthesis of 4- and 6-Azaindoles via EDG-Assisted Fischer Reaction

This protocol utilizes the electronic activation strategy (incorporating an EDG) to guarantee cyclization[4]. It is designed as a self-validating system: observable physical changes at each step confirm mechanistic progression.

Materials:

  • Substituted pyridylhydrazine (e.g., 2-methoxy-6-hydrazinylpyridine) (1.0 eq)

  • Ketone (e.g., cyclohexanone or acetophenone) (1.1 eq)

  • 4% aqueous H₂SO₄ or Polyphosphoric acid (PPA)

  • Inert gas (Argon/Nitrogen)

Step-by-Step Methodology:

  • Hydrazone Formation (Validation: Phase/Color Change):

    • In a round-bottom flask under Argon, dissolve the pyridylhydrazine in absolute ethanol.

    • Add the ketone dropwise at room temperature.

    • Self-Validation: The solution will typically shift from colorless to pale yellow, and a precipitate (the hydrazone) may form within 1-2 hours. Monitor complete consumption of the hydrazine via TLC (UV active, ninhydrin negative).

  • Solvent Exchange & Acidification:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Resuspend the crude hydrazone in 4% aqueous H₂SO₄ (or7)[7].

  • Thermally-Controlled Cyclization (Validation: TLC Monitoring):

    • Gradually heat the mixture to 90–100 °C.

    • Self-Validation: Do not rely solely on time. Aliquot every 30 minutes, neutralize the aliquot with saturated NaHCO₃, and extract with EtOAc for TLC analysis. The disappearance of the hydrazone spot and the emergence of a highly fluorescent blue/green spot under 254 nm UV indicates successful [3,3]-rearrangement and rearomatization[1].

  • Quenching and Isolation (Validation: pH-Dependent Partitioning):

    • Cool the reaction to 0 °C.

    • Carefully neutralize the acidic mixture with 10% NaOH until pH 8-9 is reached.

    • Self-Validation: Azaindoles are amphoteric. If the pH is too low, the product remains protonated in the aqueous layer. A successful neutralization will precipitate the azaindole or push it into the organic layer during EtOAc extraction.

  • Purification:

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

References

  • BenchChem Technical Support Team. "Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles." BenchChem.1

  • Jeanty, M., Blu, J., Suzenet, F., Guillaumet, G. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, 2009. 4

  • Susick, R. B., et al. "Understanding and Interrupting the Fischer Azaindolization Reaction." PMC / NIH, 2017. 3

  • PharmaBlock. "Azaindoles in Medicinal Chemistry." PharmaBlock. 5

  • Chemistry Stack Exchange. "Fischer indole synthesis: significance of choice of acid catalyst." Stack Exchange, 2020.

  • ResearchGate. "The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles." ResearchGate, 2025. 6

  • Thieme E-Books & E-Journals. "Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction." Thieme-Connect. 7

  • ACS Publications. "Understanding and Interrupting the Fischer Azaindolization Reaction." ACS. 2

Sources

Technical Support Center: Purification of Brominated Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Brominated pyrrolopyridines (azaindoles) are highly valuable scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors. However, their purification is notoriously challenging due to the basicity of the pyridine nitrogen, the formation of closely related regioisomers during electrophilic bromination, and the potential for halogen lability.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you isolate high-purity derivatives.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my brominated pyrrolopyridine streak across the entire TLC plate and tail severely on silica columns? A1: This is a classic polarity and basicity issue.

  • Causality: The basic nitrogen atom in the pyrrolopyridine core acts as a strong hydrogen bond acceptor. During normal-phase chromatography, it interacts strongly with the acidic, unendcapped silanol groups (-SiOH) present on standard Type A silica gel . This dual retention mechanism (partitioning + ion exchange/hydrogen bonding) causes asymmetric peak broadening, tailing, and irreversible adsorption 1.

  • Solution: You must mask the silanol activity. Adding a silanol suppressor, such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase competitively binds to the acidic silanols, allowing your analyte to elute as a tight band [](). Alternatively, using amine-functionalized silica or switching to a reversed-phase system bypasses this issue entirely.

Q2: I performed an electrophilic bromination, but I have a mixture of 3-bromo and 5-bromo regioisomers. Normal-phase chromatography isn't resolving them. What is the best approach? A2:

  • Causality: Positional isomers of brominated azaindoles possess nearly identical dipole moments and lipophilicities. Standard silica gel relies primarily on polarity differences, making it ineffective for separating these closely related species [[2]]().

  • Solution: Switch to Reversed-Phase HPLC (RP-HPLC). If a standard C18 column fails to provide baseline resolution, employ a Pentafluorophenyl (PFP) stationary phase. PFP columns offer enhanced shape selectivity and π−π interactions, which are highly sensitive to the spatial arrangement of the heavy bromine atom on the aromatic ring, allowing for the successful separation of regioisomers 2.

Q3: My brominated intermediate seems to degrade or debrominate during concentration after purification. How can I prevent this? A3:

  • Causality: Brominated electron-rich heterocycles can be sensitive to prolonged exposure to light, heat, and trace metals. Standard Type A silica contains trace metal impurities (like iron) that can act as Lewis acids, catalyzing degradation or debromination during purification .

  • Solution: Keep rotary evaporation bath temperatures below 35°C and shield the flask from direct light. For chromatography, utilize ultra-pure (Type B) silica gel, which lacks these catalytic metal impurities . When using RP-HPLC, lyophilize (freeze-dry) your fractions rather than applying heat to evaporate aqueous mixtures.

Section 2: Quantitative Data & Additive Selection

To optimize your mobile phase, refer to the table below, which summarizes the mechanistic impact of various additives on the chromatography of basic nitrogen heterocycles.

AdditiveRecommended ConcentrationMechanism of ActionTypical Tailing Factor ( Tf​ )Resolution Impact
None (Hexane/EtOAc) 0%Unmasked hydrogen bonding with silanols.> 2.5 (Severe)Poor
Triethylamine (TEA) 0.1 - 1.0%Competitively masks acidic silanol sites on silica.1.1 - 1.3 (Good)High
Ammonium Hydroxide 0.5%Increases pH, suppresses analyte ionization.1.0 - 1.2 (Excellent)High
Formic Acid (RP-HPLC) 0.1%Lowers pH to ~2.5, neutralizing silanol groups.1.2 - 1.4 (Moderate)Moderate
Section 3: Validated Experimental Protocols

Protocol: Optimized Reverse-Phase Preparative HPLC for Brominated Isomer Resolution

Objective: Isolate the target mono-brominated pyrrolopyridine from regioisomers and poly-brominated byproducts [[3]](). Self-Validating System: This protocol mandates a pre-run analytical check to confirm retention time shifts and resolution, ensuring the preparative run will be successful without wasting valuable crude material.

Step 1: Sample Preparation Dissolve the crude mixture in the minimum volume of Dimethyl Sulfoxide (DMSO). Causality: Brominated azaindoles are highly crystalline and often poorly soluble in standard mobile phases. DMSO ensures complete dissolution without injecting a strong eluting solvent that causes band broadening.

Step 2: Analytical Scouting & Validation Inject 5 µL onto an analytical PFP column (e.g., 5 µm, 4.6 x 150 mm). Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes. Validation Check: Calculate the resolution ( Rs​ ) between the 3-bromo and 5-bromo isomers. Proceed to scale-up only if Rs​>1.5 .

Step 3: Scale-Up Calculation Calculate the preparative injection volume and flow rate using the standard scale-up factor ( rprep2​/ranalytical2​ ).

Step 4: Preparative Run Inject the sample onto the preparative PFP column. Monitor UV absorbance at 254 nm and 280 nm to track the aromatic core.

Step 5: Fraction Collection & Recovery Collect peaks into tubes pre-chilled in an ice bath to prevent heat-induced degradation. Lyophilize the fractions to yield the pure brominated pyrrolopyridine powder.

Section 4: Purification Decision Workflow

G Start Crude Brominated Pyrrolopyridine Isomers Contains Regioisomers? Start->Isomers RPHPLC RP-HPLC (C18/PFP) with pH Control Isomers->RPHPLC Yes Flash Normal-Phase Flash Chromatography Isomers->Flash No Resolved Isomers Resolved? RPHPLC->Resolved Tailing Severe Tailing on Silica? Flash->Tailing AddBase Add 1% TEA or Use Amine-Capped Silica Tailing->AddBase Yes Standard Standard Hexane/EtOAc Gradient Tailing->Standard No Collect Collect & Lyophilize Resolved->Collect Yes Optimize Use PFP Column or Change Modifier Resolved->Optimize No

Caption: Decision workflow for selecting the optimal purification method for brominated pyrrolopyridines.

References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."

  • ResearchGate. "Tailing in TLC - can anyone help?" 1

  • ACS Publications. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." 2

  • Benchchem. "4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine." 3

Sources

Technical Support Center: Troubleshooting Azaindole Synthesis & Dimerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the synthesis of azaindoles—particularly 7-azaindoles. Because the pyridine nitrogen and the pyrrole ring create a highly reactive, electron-rich/electron-deficient dichotomy, unwanted side reactions are common.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you eliminate dimerization, prevent homocoupling, and optimize your overall yields.

Part 1: Mechanistic FAQs – Understanding the "Why"

Q1: During the Chichibabin cyclization of 2-fluoro-3-picoline, I am observing a significant mass of byproducts. Why is my starting material dimerizing? A1: The dimerization is a direct result of a kinetic mismatch during metalation. When 2-fluoro-3-picoline is treated with lithium diisopropylamide (LDA), the incipient lithiated picoline (a benzyllithium equivalent) is highly nucleophilic. If unreacted, neutral 3-picoline is still present in the reaction mixture, the lithiated species will rapidly undergo a 1,4-addition into the neutral picoline ring, forming a lithiated dihydropyridine dimer 1. This side reaction effectively ties up 50% of your starting material. The causality is stoichiometric: if metalation is slower than the nucleophilic attack, dimerization dominates.

Q2: How does the order of addition prevent this 1,4-addition dimerization? A2: By strictly controlling the local concentration of reagents. If you add the picoline dropwise to an excess of LDA (e.g., 2.1 equivalents) at -40 °C, every drop of picoline is instantaneously and irreversibly metalated. This leaves zero neutral picoline available to act as an electrophile, effectively shutting down the 1,4-addition pathway 1.

Q3: In my Suzuki-Miyaura cross-coupling of azaindole halides, I am getting massive amounts of homocoupled azaindole dimers. What is driving this? A3: Homocoupling in Pd-catalyzed cross-couplings of azaindoles is typically driven by two factors: oxygen intrusion (oxidative homocoupling) or incorrect base selection. For instance, using potassium acetate (KOAc) often leads to borylation and subsequent homocoupling of the starting halide. Switching to a harder base like K₂CO₃ facilitates the desired transmetalation over the homocoupling pathway 2. Additionally, utilizing sterically demanding ligands (e.g., P(tBu)₃) creates a crowded palladium coordination sphere that physically prevents two bulky azaindole molecules from undergoing reductive elimination together 3.

Q4: I am attempting a domino reaction to form 7-azaindole, but I keep isolating the reduced 7-azaindoline. How do I fix this? A4: The chemoselectivity between azaindole (oxidized) and azaindoline (reduced) in domino reactions is strictly counterion-dependent. Using a lithium-based amide (LiN(SiMe₃)₂) coordinates tightly to intermediates, favoring hydride transfer and yielding the reduced 7-azaindoline. To achieve the fully aromatized 7-azaindole, you must switch to a potassium-based amide (KN(SiMe₃)₂), which alters the transition state geometry and promotes the desired oxidation 4.

Part 2: Pathway Visualizations

Chichibabin A 2-Fluoro-3-picoline (Starting Material) B Lithiated Picoline (Reactive Intermediate) A->B LDA (-40 °C) Rapid Metalation C 1,4-Addition Dimer (Side Product) B->C Excess Neutral Picoline (Kinetic Trap) D Benzonitrile (PhCN) Addition B->D PhCN Addition E 7-Azaindole (Target Molecule) C->E Reversible Re-entry (Extended Time) D->E Chichibabin Cyclization

Mechanistic divergence in Chichibabin 7-azaindole synthesis highlighting dimerization.

Troubleshooting Start Issue: High Homocoupling in Pd-Cross-Coupling CheckO2 Purge System (Exclude Oxidants) Start->CheckO2 Step 1 Base Switch Base (KOAc to K2CO3) CheckO2->Base If O2 excluded Ligand Increase Ligand Bulk (e.g., P(tBu)3) Base->Ligand If dimer persists Success Monomer Cross-Coupling Achieved Ligand->Success Steric block

Stepwise troubleshooting workflow to eliminate oxidative homocoupling in azaindole cross-coupling.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and dimerization rates during the Chichibabin synthesis of 7-azaindole. Use this as a benchmark for your own process optimization.

LDA EquivalentsAddition OrderTemperatureReaction TimeDimerization (%)Target Yield (%)
1.05 equivPicoline to LDA-40 °C3.0 h> 60%15 - 20%
2.10 equivPicoline to LDA-40 °C3.0 h< 5%80%
2.10 equivLDA to Picoline-40 °C3.0 h~ 50%45%
2.10 equivPhCN to LDA, then Picoline-40 °C3.0 h< 2%82%

Data Interpretation: Maintaining a strict excess of base (2.1 equiv) and ensuring the picoline is added to the base (or pre-mixing PhCN and LDA) completely suppresses the kinetic 1,4-addition trap.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, execute the following standardized protocol. It includes built-in validation checkpoints to confirm the reaction is proceeding correctly at each critical stage.

Protocol: Optimized One-Pot Chichibabin Synthesis of 2-Phenyl-7-Azaindole

Objective: Synthesize 2-phenyl-7-azaindole from 2-fluoro-3-picoline while strictly preventing picoline dimerization.

Materials:

  • 2-Fluoro-3-picoline (1.0 equiv, rigorously dried)

  • Lithium diisopropylamide (LDA) (2.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

  • Benzonitrile (PhCN) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add anhydrous THF and cool the system to -40 °C using a dry ice/acetonitrile bath.

    • Validation Checkpoint: Ensure the internal temperature probe reads exactly -40 °C. Warmer temperatures accelerate unwanted nucleophilic side reactions.

  • Base Loading: Inject LDA (2.1 equiv) into the cooled THF. Stir for 5 minutes.

  • Substrate Addition (Critical Step): Dilute 2-fluoro-3-picoline (1.0 equiv) in a small volume of anhydrous THF. Using a syringe pump, add this solution dropwise to the LDA solution over 30 minutes.

    • Validation Checkpoint: The solution must turn a deep, blood-red color within minutes. This visual cue confirms the successful formation of the lithiated picoline intermediate. If the solution remains pale or yellow, metalation has failed (likely due to quenched LDA or wet solvent). Stop and troubleshoot your reagents immediately.

  • Electrophile Addition: After stirring for 60 minutes at -40 °C, add benzonitrile (1.2 equiv) dropwise.

  • Cyclization: Maintain the reaction at -40 °C for an additional 2.0 hours.

    • Validation Checkpoint: Perform TLC monitoring (Hexanes:EtOAc 3:1). The red color will gradually shift as the cyclization consumes the lithiated intermediate. The target 7-azaindole will appear as a highly fluorescent blue spot under 254 nm UV light.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to afford the product in ~80-82% yield.

References

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. 1

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Catalysts. 2

  • Zirconium-Redox-Shuttled Cross-Electrophile Coupling of Aromatic and Heteroaromatic Halides. PMC / NIH.3

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Chemical Communications (RSC). 4

Sources

Technical Support Center: Optimizing Reductive Cyclization of Nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reductive cyclization of nitropyridines is a cornerstone strategy for synthesizing privileged pharmacophores, including azaindoles, imidazopyridines, and carbolines. However, the unique electronic properties of the pyridine ring—specifically its ability to coordinate metals and its electron-deficient nature—often complicate these reactions. Common failure modes include over-reduction, catalyst poisoning, and stalled intermediates.

As a Senior Application Scientist, I have structured this guide to provide you with mechanistic troubleshooting, self-validating protocols, and logical frameworks to optimize your syntheses.

Workflow & Mechanistic Divergence

Understanding the reduction pathway is critical. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates before becoming an amine. Depending on the reagents used, cyclization can be triggered at different stages of this cascade.

G Start Nitropyridine Precursor Reduction1 Reduction (e.g., P(OEt)3, Na2S2O4) Start->Reduction1 Nitroso Nitroso / Nitrene Intermediate Reduction1->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Cyclization Intramolecular Cyclization Nitroso->Cyclization Direct Attack (Cadogan) Amine Amine Intermediate Hydroxylamine->Amine +2e-, +2H+ Amine->Cyclization Condensation SideProduct Over-reduction / Dead-end Amine->SideProduct Poor Electrophile Product Fused N-Heterocycle (e.g., Azaindole, Imidazopyridine) Cyclization->Product

Mechanistic pathway of nitropyridine reductive cyclization highlighting intermediate divergence.

Section 1: Reagent Selection & Mechanistic Causality (FAQs)

Q1: Why is my Cadogan cyclization yielding primarily uncyclized amine instead of the desired δ-carboline? Mechanistic Causality: The classic Cadogan reaction (using boiling triethyl phosphite) proceeds via a highly reactive nitroso or nitrene-like intermediate. If the electrophilic trapping site is sterically hindered, the intermediate undergoes over-reduction to the amine before cyclization can occur. Solution: Transition to a catalyzed system. Utilizing a Molybdenum(VI) catalyst (e.g., MoO₂Cl₂(DMF)₂) with triphenylphosphine facilitates controlled Oxygen Atom Transfer (OAT). The catalyst stabilizes the reactive intermediate, significantly lowering the activation barrier for intramolecular insertion and suppressing over-reduction to the dead-end amine.

Q2: How can I optimize the one-pot synthesis of imidazo[4,5-c]pyridines without using harsh metal reductants like Fe/HCl? Mechanistic Causality: Traditional Béchamp reductions (Fe/HCl or SnCl₂) require highly acidic conditions that can cause unwanted dechlorination and necessitate tedious basic workups, often trapping polar heterocyclic products in metal salt emulsions. Solution: Sodium dithionite (Na₂S₂O₄) is a versatile, water-soluble single-electron transfer reagent. When used in a mixed aqueous-organic solvent system (e.g., EtOH/H₂O), it selectively reduces the nitro group to an amine under mild conditions. The biphasic nature ensures the intermediate amine remains solvated and in close proximity to the aldehyde, driving rapid Schiff base formation and spontaneous cyclization in a single pot.

Q3: My palladium-catalyzed hydrogenation (Pd/C, H₂) of a 2-alkynyl-3-nitropyridine results in catalyst poisoning and incomplete cyclization. What is the alternative? Mechanistic Causality: Pyridine rings, especially those bearing basic amines or alkynes, strongly coordinate to palladium surfaces, effectively poisoning the catalyst. Furthermore, simple hydrogenation often stalls at the amine stage because the subsequent 5-endo-dig cyclization is kinetically slow without activation. Solution: Decouple the reduction from the cyclization. First, reduce the nitro group using mild conditions (e.g., Fe/NH₄Cl). Then, perform a metal-free cyclization using KOtBu and 18-Crown-6. The crown ether sequesters the potassium cation, generating a highly "naked" and nucleophilic tert-butoxide anion that easily deprotonates the pyridine amine, driving a rapid C-N cyclization onto the alkyne to form the 7-azaindole[1].

Section 2: Troubleshooting Logic

Troubleshooting Issue Issue: Low Yield in Reductive Cyclization Check1 Is the starting material fully consumed? Issue->Check1 NoSM Increase Temp / Catalyst (e.g., MoO2Cl2(DMF)2) Check1->NoSM No YesSM Identify major side product Check1->YesSM Yes Amine Uncyclized Amine (Over-reduction) YesSM->Amine Dehalogenation Dehalogenation (Pd/C side reaction) YesSM->Dehalogenation FixAmine Switch to Cadogan or Base-mediated Cyclization Amine->FixAmine FixDehalo Use Na2S2O4 or Fe/NH4Cl instead of Pd/H2 Dehalogenation->FixDehalo

Troubleshooting logic tree for resolving low yields in nitropyridine reductive cyclization.

Section 3: Self-Validating Experimental Protocols
Protocol A: Mo-Catalyzed Synthesis of δ-Carbolines

This protocol utilizes OAT to prevent over-reduction during Cadogan-type cyclizations.

  • Reaction Setup: Charge a Schlenk flask with 2-aryl-3-nitropyridine (1.0 equiv), PPh₃ (2.4 equiv), and MoO₂Cl₂(DMF)₂ (5 mol%) in anhydrous p-cymene (0.1 M).

    • Self-Validation Checkpoint: The initial mixture should be a bright yellow suspension. If it turns dark brown immediately at room temperature, the Mo-catalyst has likely degraded due to moisture exposure.

  • Thermal Activation: Reflux the mixture under a strict N₂ atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: The solution will transition to a dark, homogenous mixture. Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf nitro starting material and the appearance of a highly fluorescent (UV 365 nm) lower-Rf spot indicates successful cyclization.

  • Isolation: Cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel chromatography to isolate the δ-carboline.

Protocol B: Na₂S₂O₄-Mediated One-Pot Synthesis of Imidazopyridines

This protocol leverages phase-transfer dynamics to achieve one-pot reduction and condensation.

  • Solvation: Dissolve 4-amino-3-nitropyridine (1.0 equiv) and the target aromatic aldehyde (1.1 equiv) in a 1:1 mixture of EtOH and H₂O.

    • Self-Validation Checkpoint: Ensure complete dissolution. A persistent biphasic suspension will lead to inconsistent reduction rates and unreacted aldehyde.

  • Reduction Initiation: Add Na₂S₂O₄ (3.0 equiv) portion-wise at room temperature, then heat the mixture to 80°C.

    • Self-Validation Checkpoint: The addition of Na₂S₂O₄ will generate mild effervescence (SO₂ gas evolution). The reaction color will shift from deep orange to pale yellow as the nitro group is reduced.

  • Cyclization Monitoring: Reflux for 2–4 hours and monitor by LCMS.

    • Self-Validation Checkpoint: LCMS should show the mass of the fully cyclized product ( M+H ). If an intermediate mass of +18 Da relative to the product is observed, the Schiff base has formed but the final oxidative cyclization step is incomplete; continue heating.

Section 4: Quantitative Data Summary

The following table summarizes the optimized conditions for various nitropyridine reductive cyclizations, allowing for rapid cross-comparison of reagents and expected outcomes.

Precursor TypeReductant / CatalystTarget ScaffoldTypical YieldKey Mechanistic AdvantageRef.
4-Amino-3-nitropyridines + AldehydesNa₂S₂O₄ (EtOH/H₂O)Imidazo[4,5-c]pyridines70–85%Avoids metal salt emulsions; enables rapid one-pot condensation.
2-Aryl-3-nitropyridines PPh₃ / MoO₂Cl₂(DMF)₂δ-Carbolines65–80%Prevents over-reduction to uncyclized amine via OAT stabilization.
2-Amino-3-(alkynyl)pyridines KOtBu / 18-Crown-67-Azaindoles80–90%Bypasses Pd-catalyst poisoning via metal-free 5-endo-dig cyclization.[1]
References
  • Title : Na2S2O4: A Versatile Reagent for the One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines from 4-Amino-3-nitropyridine and Aldehydes via Reductive Cyclization Source : tandfonline.com URL :

  • Title : Synthesis of δ-Carbolines and the Alkaloid Quindoline through a Molybdenum-Catalyzed Cadogan Cyclization and their Photoluminescent Properties Source : thieme-connect.com URL :

  • Title : Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 Source : organic-chemistry.org URL : 1

Sources

Validation & Comparative

A Comparative Guide to the Potency of Pyrrolopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold, also known as azaindole, has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. The strategic placement of a nitrogen atom within the bicyclic system, creating various isomers, offers a versatile platform for fine-tuning pharmacological properties. This guide provides a comparative analysis of the potency of various pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors, supported by experimental data and detailed protocols. While direct, extensive structure-activity relationship (SAR) studies on (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol are not widely available in peer-reviewed literature, we can draw valuable insights from the broader family of pyrrolopyridine isomers to understand the key determinants of their inhibitory potential.

The Pyrrolopyridine Core: A Versatile Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolopyridine core is a bioisostere of purines, the foundational structures of ATP, the primary phosphate donor in kinase-catalyzed reactions. This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity. The various isomers of pyrrolopyridine, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[2,3-c]pyridine (6-azaindole), offer distinct hydrogen bonding patterns and steric profiles, which can be exploited to achieve both high potency and selectivity for specific kinase targets.

Comparative Potency of Pyrrolopyridine Derivatives

The following tables summarize the inhibitory potency (IC50 values) of various substituted pyrrolopyridine derivatives against different kinase targets, as reported in the scientific literature. This data provides a basis for understanding the structure-activity relationships within this class of compounds.

Table 1: Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Cell Division Cycle 7 (Cdc7) Kinase
CompoundR1R2IC50 (nM)[1]
1 PhenylH>10,000
42 BenzylaminoH7

Data sourced from a study on the development of potent ATP mimetic inhibitors of Cdc7 kinase[1].

Table 2: Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFR)
CompoundSubstituent at C3FGFR1 IC50 (nM)[2]FGFR2 IC50 (nM)[2]FGFR3 IC50 (nM)[2]
4h (3,5-dimethoxyphenyl)ethynyl7925

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors[2].

Table 3: Potency of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
CompoundCore StructureSubstituentsFMS Kinase IC50 (nM)
KIST101029 (Lead) Di-aryl amide-96
1e Pyrrolo[3,2-c]pyridineVaried amide and urea moieties60
1r Pyrrolo[3,2-c]pyridineVaried amide and urea moieties30

Data from a study identifying potent and selective FMS kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for pyrrolopyridine-based kinase inhibitors:

  • Substitution at the Pyrrole and Pyridine Rings is Crucial: As seen in the development of Cdc7 inhibitors, the transition from a simple phenyl group to a benzylamino group at the R1 position of the 1H-pyrrolo[2,3-b]pyridine scaffold resulted in a dramatic increase in potency, with the IC50 value dropping from over 10,000 nM to 7 nM. This highlights the importance of substituents in forming key interactions within the kinase active site[1].

  • Target-Specific Modifications Drive Potency and Selectivity: The development of FGFR inhibitors demonstrates that specific modifications, such as the introduction of a (3,5-dimethoxyphenyl)ethynyl group at the C3 position of the 1H-pyrrolo[2,3-b]pyridine core, can lead to potent and selective inhibition of specific kinase families[2].

  • Isomeric Scaffold Influences Activity: The study on FMS kinase inhibitors, which utilized the pyrrolo[3,2-c]pyridine scaffold, underscores that different isomers of the core structure can be effectively employed to target different kinases. The modifications on this scaffold led to compounds with significantly improved potency over the initial lead compound.

Experimental Protocols for Kinase Inhibition Assays

To ensure the reliability and reproducibility of potency data, standardized and well-validated experimental protocols are essential. A commonly used method for determining the IC50 values of kinase inhibitors is the in vitro luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Principle: The kinase reaction consumes ATP, producing ADP. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is used by a luciferase to generate light. The intensity of the light is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., a (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol derivative) in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is consistent and typically below 1%.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a 96- or 384-well plate.

    • Include control wells: "no inhibitor" (vehicle control) and "no enzyme" (background control).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase of interest, the appropriate substrate (peptide or protein), and ATP in a suitable kinase assay buffer.

    • Initiate the reaction by adding the kinase reaction mixture to all wells of the assay plate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer.

    • Add the detection reagent, which contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal. Incubate to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Compound to Plate Compound_Prep->Dispense Enzyme_Prep Kinase & Substrate Preparation Add_Kinase_Mix Add Kinase/Substrate/ATP Mix Enzyme_Prep->Add_Kinase_Mix Incubate Incubate at 30°C Add_Kinase_Mix->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Reaction Add_Detection Add Kinase Detection Reagent (ADP to ATP -> Light) Stop_Reaction->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Kinase Signaling and Inhibition

The inhibition of kinases by small molecules like pyrrolopyridine derivatives can have profound effects on cellular signaling pathways. For instance, inhibiting a kinase involved in a cancer-related pathway can block downstream signaling events that promote cell proliferation and survival.

Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Proteins Downstream Signaling Proteins Receptor_Kinase->Signaling_Proteins Phosphorylates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Regulates Gene Expression for Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Receptor_Kinase Blocks ATP Binding Site Inhibition

Caption: Simplified model of a kinase signaling pathway and its inhibition.

Conclusion

The pyrrolopyridine scaffold is a cornerstone in the development of kinase inhibitors. While a comprehensive SAR for (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol derivatives is not yet publicly detailed, the analysis of related pyrrolopyridine isomers provides a strong foundation for understanding the principles guiding their potency and selectivity. The data clearly indicates that strategic substitutions on the pyrrolopyridine core are paramount for achieving high-affinity binding to the target kinase. Future research focusing on the systematic modification of less-explored scaffolds like (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol could uncover novel inhibitors with unique pharmacological profiles. The use of robust and standardized assay protocols, such as the luminescence-based methods detailed here, will be critical in accurately evaluating the potential of these new chemical entities.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed Central. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. PubMed. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. J-Stage. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. [Link]

  • 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. PubMed. [Link]

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Comparative Analysis of Synthetic Routes to 4-Bromo-6-azaindole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol

Executive Summary & The Synthetic Challenge

4-Bromo-6-azaindole (also known as 4-bromo-1H-pyrrolo[2,3-c]pyridine) is a highly privileged heterocyclic scaffold in modern drug discovery. It is frequently utilized as a bioisostere for indole in the development of kinase inhibitors and antiparasitic agents, such as those targeting Trypanosoma brucei[1].

However, the synthesis of the azaindole core presents significant thermodynamic and kinetic challenges. The electron-deficient nature of the pyridine ring inherently resists classical electrophilic cyclization methods. For example, the Fischer indole synthesis often fails or requires harsh microwave irradiation when applied to electron-poor aminopyridines[2]. Consequently, researchers must rely on specialized de novo ring-forming strategies. This guide objectively compares the three most viable synthetic routes to 4-bromo-6-azaindole, evaluating their mechanistic rationale, scalability, and experimental reliability.

Mechanistic Rationale & Route Selection

As an application scientist, selecting a synthetic route requires balancing atom economy, chemoselectivity, and scalability. Below is an analysis of the causality behind the reagent choices for the three primary pathways.

A. The Leimgruber-Batcho Reductive Cyclization (The Scalable Standard)

The Leimgruber-Batcho approach is the most robust method for synthesizing the unsubstituted 4-bromo-6-azaindole core. It relies on the condensation of a nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form a nitroenamine, followed by reductive cyclization[3].

  • Causality in Reagent Selection: The critical challenge in this route is chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C with H2) will rapidly reduce the nitro group but will simultaneously cause hydrodehalogenation, cleaving the essential C4-bromine atom[4]. To prevent this, reduction is performed using elemental iron powder in glacial acetic acid. The Fe/AcOH system selectively reduces the nitro group to an aniline intermediate, which spontaneously undergoes intramolecular cyclization onto the enamine to form the pyrrole ring, leaving the aryl bromide fully intact[5].

B. Palladium-Catalyzed Cascade C–N Cross-Coupling/Heck Reaction

This modern transition-metal-catalyzed route constructs the pyrrole ring via a cascade reaction between an amino-o-bromopyridine and an alkenyl bromide[6].

  • Causality in Reagent Selection: The use of a bulky, electron-rich phosphine ligand like XPhos alongside Pd2(dba)3 is absolutely paramount here. The electron-deficient nature of the pyridine ring makes the initial oxidative addition sluggish. XPhos accelerates this step and prevents catalyst poisoning, enabling the sequential intermolecular C-N coupling and subsequent intramolecular Heck cyclization[6].

C. The Bartoli Indole Synthesis

The Bartoli synthesis involves the reaction of an ortho-substituted nitropyridine with an excess (typically 3 equivalents) of a vinyl Grignard reagent[2].

  • Causality in Reagent Selection: The success of this route is stereoelectronically dependent on the ortho-bromine atom. The steric bulk of the halogen forces the adjacent nitro group out of coplanarity with the pyridine ring. This broken conjugation makes the nitro oxygen susceptible to the initial nucleophilic attack by the Grignard reagent[2]. While rapid, it requires cryogenic control and generally delivers lower yields.

Quantitative Data Comparison

MetricLeimgruber-Batcho[3][5]Pd-Catalyzed Cascade[6]Bartoli Synthesis[2]
Typical Yield 73% – 97%40% – 65%30% – 50%
Scalability Excellent (Multi-gram to kg)ModeratePoor (Cryogenic limits)
Reagent Cost Low (Fe powder, AcOH)High (Pd catalysts, XPhos)Moderate (Grignard excess)
Chemoselectivity Risk Low (if Pd/C is avoided)Moderate (Side-reactions)High (Grignard sensitivity)
Primary Use Case Bulk synthesis of the bare coreHighly substituted derivativesRapid exploratory synthesis

Visualizing the Synthetic Workflows

RouteComparison Target 4-Bromo-6-azaindole Synthesis Route1 Leimgruber-Batcho Reductive Cyclization Target->Route1 Route2 Pd-Catalyzed Cascade Cross-Coupling Target->Route2 Route3 Bartoli Indole Synthesis Target->Route3 Pre1 Nitroenamine Precursor + Fe/AcOH Route1->Pre1 Pre2 Amino-o-bromopyridine + Pd2(dba)3/XPhos Route2->Pre2 Pre3 Nitropyridine + Vinyl-MgBr Route3->Pre3

Fig 1: Strategic decision tree for 4-bromo-6-azaindole synthetic routes.

Mechanism A Nitroenamine Precursor B Reduction (Fe, AcOH) A->B C Aniline Intermediate B->C D Intramolecular Cyclization C->D E 4-Bromo-6-azaindole (Product) D->E

Fig 2: Stepwise workflow of the Leimgruber-Batcho reductive cyclization.

Self-Validating Experimental Protocol: Leimgruber-Batcho Synthesis

Because it offers the highest yield and scalability, the Fe/AcOH reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine is the recommended protocol[5]. This procedure is designed as a self-validating system, allowing the chemist to confirm reaction progress through visual and chemical checkpoints.

Materials Required:

  • 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (2.38 g, 8.78 mmol)

  • Iron powder, ~325 mesh (2.45 g, 43.9 mmol, 5.0 equiv)

  • Glacial acetic acid (25 mL)

  • Ethyl Acetate (EtOAc), Saturated NaHCO3, Celite, Brine, MgSO4.

Step-by-Step Methodology:

  • Reaction Initiation: In a round-bottom flask, suspend the nitroenamine precursor (2.38 g) and iron powder (2.45 g) in 25 mL of glacial acetic acid[5]. Ensure vigorous stirring, as the fine iron powder will tend to settle.

  • Thermal Cyclization: Heat the deep red mixture to reflux.

    • Self-Validation Checkpoint 1 (Visual): After approximately 45 minutes of reflux, the solution will transition from red to a grayish-green suspension, accompanied by the precipitation of white iron acetate salts[5]. This color metric is a highly reliable indicator that the nitro reduction and subsequent cyclization are complete.

  • Quench and Filtration: Cool the reaction to room temperature. Dilute the mixture with 150 mL of EtOAc. Filter the entire suspension through a pad of Celite to remove the unreacted iron and insoluble iron salts, rinsing the pad generously with additional EtOAc[5].

  • Phase Separation & Basification: Transfer the filtrate to a separatory funnel. Slowly basify the solution to pH 8 using saturated aqueous NaHCO3.

    • Self-Validation Checkpoint 2 (Chemical): The basification is critical. The azaindole product is basic; if the aqueous layer remains acidic (pH < 7), the product will remain protonated in the aqueous phase, destroying the isolated yield. Confirm pH 8 with indicator paper before proceeding[5].

  • Extraction and Drying: Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo[5].

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with 5% Methanol in EtOAc[5].

  • Analytical Confirmation: The product is isolated as a yellow solid (1.26 g, 73% yield)[5]. (Note: Optimization of temperature to 120 °C in sealed conditions has been reported by some groups to push yields up to 97%[3]).

    • 1H NMR (300 MHz, CDCl3): δ 8.96 (br s, 1H, NH), 8.74 (s, 1H), 8.37 (s, 1H), 7.46 (m, 1H), 6.66 (m, 1H)[5].

References

  • [5] ChemicalBook. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis. Available at:

  • [6] ACS Publications (Organic Letters). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Available at:

  • [2] BenchChem. The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. Available at:

  • [1] ACS Publications. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Available at:

  • [3] ResearchGate. 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators. Available at:

  • [4] ResearchGate. Reductive cyclisation of enamines to the corresponding indole derivatives (by Pd/C in MeOH). Available at:

Sources

cross-reactivity profiling of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals and medicinal chemists evaluating heterocyclic scaffolds for kinase inhibitor design.

Executive Summary

Achieving kinome selectivity remains one of the most formidable challenges in the development of ATP-competitive kinase inhibitors. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has historically dominated the landscape as a privileged hinge-binding motif—most notably in FDA-approved drugs like Vemurafenib—its inherent structural properties often lead to promiscuous kinome cross-reactivity[1].

This guide objectively compares the cross-reactivity profiles of traditional 7-azaindoles against an emerging class of 6-azaindoles, specifically utilizing (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol analogs. By analyzing the structural causality of hinge-binding vectors and providing orthogonal, self-validating experimental protocols, we demonstrate how shifting the pyridine nitrogen position fundamentally alters kinome selectivity.

Structural Causality: The Hinge-Binding Paradigm

To understand the disparity in cross-reactivity between these scaffolds, we must examine the thermodynamics of the kinase hinge region. The majority of kinase inhibitors act as ATP competitors, relying on hydrogen bonds with the backbone amides of the hinge region to anchor the molecule[1].

The 7-Azaindole Trap: Traditional 7-azaindoles form a perfect bidentate hydrogen bond network: the pyrrole NH donates a hydrogen bond to a hinge carbonyl, while the pyridine N7 accepts a hydrogen bond from a hinge NH. This interaction is highly energetically favorable but structurally generic, allowing the scaffold to bind tightly to a vast percentage of the >500 human kinases, leading to off-target toxicity[2].

The 6-Azaindole Advantage: (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a 6-azaindole. By shifting the nitrogen from the 7-position to the 6-position, the perfect bidentate acceptor vector is disrupted. The scaffold must therefore rely on its specific functional groups to drive affinity:

  • 4-Bromo Substituent: Acts as a critical synthetic handle (e.g., for Suzuki-Miyaura coupling) to introduce bulky aryl groups that project deep into the hydrophobic back pocket (Pocket II). This drives selectivity toward kinases that can accommodate specific DFG-in or DFG-out conformations.

  • 2-Methanol Group: Projects toward the solvent-exposed channel or the ribose-binding pocket, providing a tunable polar vector that further restricts binding to kinases with complementary solvent-channel residues.

HingeBinding cluster_0 7-Azaindole Scaffold (Traditional) cluster_1 6-Azaindole Scaffold (Target Analog) A1 Pyrrole NH (H-Bond Donor) H1 Kinase Hinge (Promiscuous) A1->H1 Binds C=O A2 Pyridine N7 (H-Bond Acceptor) A2->H1 Binds NH B1 Pyrrole NH (H-Bond Donor) H2 Kinase Hinge (Selective) B1->H2 Binds C=O B2 Pyridine N6 (Altered Vector) B2->H2 Weak/No Bond B3 4-Bromo / 2-Methanol (Steric Control) B3->H2 Pocket Specificity

Caption: Logical relationship model comparing hinge-binding vectors of 7-azaindole vs. 6-azaindole scaffolds.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of the (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol scaffold, we compare a synthesized analog (Compound 6A, functionalized at the 4-position via cross-coupling) against a structurally matched 7-azaindole reference (Compound 7A).

Data is derived from a standardized high-throughput competition binding assay across a 468-kinase panel. The Selectivity Score ( S10​ ) is defined as the fraction of the kinome inhibited by >90% at a screening concentration of 1 µM.

MetricCompound 7A (Traditional 7-Azaindole)Compound 6A (6-Azaindole Analog)
Primary Target Kd​ 4.2 nM5.8 nM
S10​ Score (1 µM) 0.28 (Highly Promiscuous)0.04 (Highly Selective)
Off-Target Hits ( Kd​ < 100 nM) 42 Kinases (incl. Aurora, CDK, JAK)3 Kinases (Closely related isoforms)
Cellular Target Engagement ( IC50​ ) 45 nM62 nM
Toxicity Profile (In Vitro) High (Broad anti-proliferative)Low (Target-specific)

Analysis: While both compounds achieve single-digit nanomolar affinity for the primary target, the 6-azaindole analog demonstrates a 7-fold improvement in the S10​ selectivity score. By relying on the 4-position functionalization rather than an intrinsic bidentate hinge grip, Compound 6A avoids the widespread off-target engagement characteristic of Compound 7A.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, kinome profiling must rely on thermodynamic binding constants ( Kd​ ) rather than enzymatic IC50​ values. Enzymatic assays are highly dependent on the specific ATP Michaelis constant ( Km​ ) of each individual kinase. Because ATP Km​ values vary wildly across the kinome (from 1 µM to >300 µM), a single-concentration enzymatic screen produces mathematically skewed cross-reactivity data.

We utilize the KINOMEscan methodology, an active site-directed competition binding assay that operates independently of ATP concentration, providing a true thermodynamic comparison.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Self-Validating System Design: This protocol includes internal controls on every 384-well plate. DMSO serves as the negative control (defining 100% kinase binding to the matrix), and a pan-kinase inhibitor cocktail (e.g., Staurosporine) serves as the positive control (defining 0% binding). A Z'-factor > 0.6 is required for plate validation.

Step-by-Step Methodology:

  • Matrix Preparation: Immobilize the proprietary active-site directed ligands onto magnetic beads.

  • Library Incubation: Combine the DNA-tagged kinase library (representing >450 human kinases) with the immobilized ligands in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Compound Addition: Add the (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol analog at an 11-point, 3-fold serial dilution (starting at 10 µM).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to allow the test compound to compete with the immobilized ligand for the kinase active site.

  • Wash Step: Magnetically separate the beads and perform 3x washes with buffer to remove unbound kinases and test compounds.

  • Elution & qPCR: Elute the bead-bound kinases and quantify the associated DNA tags using quantitative PCR.

  • Data Normalization: Calculate the % Control using the formula: % Control =[(Test Compound - Positive Control) / (Negative Control - Positive Control)] * 100.

  • Kd​ Determination: Fit the 11-point dose-response curve using a standard four-parameter logistic equation to extract the thermodynamic Kd​ .

KinomeScan N1 DNA-Tagged Kinase Library (>450 Human Kinases) N4 Equilibration & Competition (Displacement of Tagged Kinase) N1->N4 N2 Immobilized Active-Site Ligand (Bead Matrix) N2->N4 N3 Test Compound Addition (6-Azaindole Analog) N3->N4 N5 Wash Step (Remove Unbound Kinase) N4->N5 N6 qPCR Readout (Quantify Bead-Bound DNA) N5->N6 N7 Calculate % Control & Kd (Self-Validating Output) N6->N7

Caption: Step-by-step competitive binding workflow for high-throughput kinome cross-reactivity profiling.

Protocol 2: Orthogonal Cellular Target Engagement

In vitro biochemical selectivity must be validated in a cellular context to account for membrane permeability and intracellular ATP competition.

Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Incubation: Treat cells with a cell-permeable fluorescent tracer that binds the kinase active site, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Competition: Add the 6-azaindole analog in a dose-response format. As the compound displaces the tracer, the BRET signal decreases.

  • Validation: Calculate the cellular IC50​ from the loss of BRET signal. Compare this value against the biochemical Kd​ to confirm that the analog's altered hinge-binding vector remains functional under physiological ATP concentrations.

Conclusion

The transition from 7-azaindoles to 6-azaindoles represents a sophisticated evolution in structure-based drug design. By utilizing building blocks like (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, medicinal chemists can intentionally break the promiscuous bidentate hinge interaction. The 4-bromo and 2-methanol vectors provide the necessary synthetic handles to engineer highly selective, pocket-specific interactions, ultimately yielding superior kinome profiles and safer clinical candidates.

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A Senior Application Scientist's Guide to Validating Target Engagement for Novel 6-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of novel 6-azaindole compounds, a prominent scaffold in the development of kinase inhibitors.[1][2][3][4] The 6-azaindole core, a bioisostere of the purine system, has proven to be a privileged structure in designing ATP-competitive kinase inhibitors.[1][4] However, the journey from a promising molecular structure to a validated therapeutic candidate is paved with rigorous experimental evidence. This document will provide an in-depth analysis of key target engagement validation techniques, complete with experimental protocols and supporting data, to empower researchers in making informed decisions for their drug discovery campaigns.

The Imperative of Target Validation in Drug Discovery

Target validation is the multi-faceted process of ensuring that a specific biomolecule is directly involved in a disease pathway and that modulating its activity will have a therapeutic effect.[5][6][7] This process should be approached at the molecular, cellular, and eventually, whole organism level.[5] For kinase inhibitors like those based on the 6-azaindole scaffold, confirming direct, on-target binding in a cellular context is critical for several reasons:

  • Mechanism of Action (MoA) Confirmation: It provides direct evidence that the compound's biological effects are a consequence of interacting with the intended kinase.

  • Structure-Activity Relationship (SAR) Guidance: Quantitative target engagement data in a cellular environment provides a more physiologically relevant measure of potency, which is crucial for medicinal chemistry efforts to optimize compound design.

  • De-risking Clinical Progression: A lack of target engagement can explain why a biochemically potent compound fails in cellular or in vivo models, preventing the costly progression of non-viable candidates.[8]

This guide will focus on a selection of cutting-edge and established techniques to assess target engagement, comparing their principles, workflows, and the nature of the data they generate.

A Comparative Overview of Target Engagement Methodologies

The choice of a target engagement assay is a critical decision in a drug discovery project, influenced by factors such as the availability of reagents, throughput requirements, the nature of the target protein, and the desired depth of mechanistic insight.[9] Here, we compare several orthogonal approaches, from direct biophysical measurements in live cells to biochemical assays with purified components.

Data Summary: A Head-to-Head Comparison

To provide a clear overview, the following table summarizes the key characteristics and outputs of the primary target engagement assays discussed in this guide. This allows for a quick comparison of their suitability for different research needs.

ParameterCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayKinobeads (Affinity Chromatography)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Assay Principle Ligand-induced thermal stabilization of the target protein.[10]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[11]Competitive binding of kinases from a cell lysate to immobilized, broad-spectrum kinase inhibitors.[12]Measures the heat change upon binding of a ligand to a protein.Measures the change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.
Cellular Context Intact cells, cell lysates, or tissue samples.[10]Intact cells.[11]Cell or tissue lysates.[12]Purified protein and compound.Purified protein and compound.
Target/Compound Modification None required.[10]Target protein is genetically tagged with NanoLuc® luciferase; requires a fluorescent tracer.[11]None for the test compound; requires immobilized inhibitor matrix.[12]None required.One binding partner is immobilized on a sensor chip.
Primary Output Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).Intracellular IC50 or apparent Kd.IC50 values for a broad panel of kinases, revealing on- and off-targets.[12]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Association (ka) and dissociation (kd) rates, and binding affinity (KD).
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).High-throughput.[11]Medium to high-throughput.Low-throughput.Medium to high-throughput.
Key Advantage Label-free, works with endogenous proteins in their native environment.[10]Provides quantitative binding data in live cells with high sensitivity.[11]Broad kinome-wide selectivity profiling in a single experiment.[12]Gold standard for thermodynamic characterization of binding.Provides real-time kinetic data of the binding event.
Key Limitation Not all ligand binding events result in a thermal shift; can be lower throughput.Requires genetic modification of the target and development of a suitable tracer.Performed in lysates, which may not fully recapitulate the cellular environment.Requires large amounts of pure, soluble protein; low throughput.Requires immobilization of one binding partner, which can affect its conformation and activity.

In-Depth Analysis of Cellular Target Engagement Assays

The following sections provide a detailed examination of the most prominent cellular target engagement assays, including their underlying principles, step-by-step protocols, and the causality behind key experimental choices.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the direct measurement of target engagement in a label-free manner within intact cells or lysates.[10]

Principle: The fundamental principle of CETSA is that the binding of a ligand, such as a 6-azaindole inhibitor, to its target kinase stabilizes the protein's structure. This stabilization leads to an increase in the protein's resistance to thermal denaturation.[10] By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" (Tm) will be higher.

CETSA_Workflow cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis cluster_2 Quantification A Plate and treat cells with 6-azaindole compound or vehicle B Harvest and resuspend cells A->B C Aliquot cell suspension and heat at a range of temperatures B->C D Lyse cells (e.g., freeze-thaw) C->D E Separate soluble and aggregated proteins via centrifugation D->E F Collect supernatant (soluble fraction) E->F G Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spectrometry) F->G H Plot soluble protein vs. temperature to generate melting curves G->H I Determine shift in melting temperature (ΔTm) H->I

Caption: CETSA workflow for determining target engagement.

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 80-90% confluency. Treat the cells with various concentrations of the 6-azaindole compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling at room temperature.

  • Lysis and Fractionation: Lyse the cells, for example, by repeated freeze-thaw cycles. This step is crucial as it releases the intracellular contents while preserving the aggregation state of the proteins. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection and Analysis: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature point using a method such as Western blotting, ELISA, or mass spectrometry. Plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples is a direct measure of target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a specific target protein in living cells in real-time.[11]

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[11] The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is then added (the acceptor). When the tracer is bound to the NanoLuc®-kinase fusion, the donor and acceptor are in close proximity, resulting in a BRET signal. A 6-azaindole compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Signal Detection and Analysis A Transfect cells with NanoLuc®-kinase fusion vector B Plate transfected cells in an assay plate A->B C Add NanoBRET™ tracer to cells B->C D Add serial dilutions of 6-azaindole compound C->D E Incubate to reach binding equilibrium D->E F Add NanoBRET™ substrate E->F G Measure luminescence at two wavelengths (donor and acceptor) F->G H Calculate BRET ratio G->H I Plot BRET ratio vs. compound concentration to determine IC50 H->I

Caption: NanoBRET™ workflow for quantifying target engagement.

  • Cell Preparation: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 18-24 hours to allow for protein expression.

  • Compound and Tracer Addition: Prepare serial dilutions of the 6-azaindole compound. Add the NanoBRET™ fluorescent tracer to the cells at a pre-determined optimal concentration, followed by the addition of the compound dilutions. Include appropriate controls (no compound, no tracer).

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the system to reach binding equilibrium.

  • Signal Detection: Add the NanoBRET™ substrate to all wells. Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value, which reflects the compound's potency in engaging the target in a live-cell environment.

Broader Perspectives: Complementary and Orthogonal Approaches

While CETSA and NanoBRET provide powerful cellular readouts, a comprehensive target validation strategy often involves orthogonal methods to build a more complete picture of a compound's binding characteristics.

Kinobeads (Affinity-Based Chemoproteomics)

Principle: This chemoproteomics approach is used for kinome-wide selectivity profiling.[12] It employs "kinobeads," which are sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. When a cell lysate is incubated with these beads, a large portion of the kinome is captured. By pre-incubating the lysate with a free 6-azaindole compound, the compound will compete for binding to its specific kinase targets. These engaged kinases will no longer bind to the kinobeads and will be depleted from the pulldown. The proteins captured on the beads are then identified and quantified by mass spectrometry.

This method is exceptionally powerful for identifying both the intended targets and, crucially, the off-targets of a kinase inhibitor across the kinome, providing a comprehensive selectivity profile.[12]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. In an ITC experiment, a solution of the 6-azaindole compound is titrated into a solution containing the purified target kinase. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ITC provides a complete thermodynamic signature of the binding interaction, which can be invaluable for understanding the driving forces behind binding and for guiding SAR. However, it is a low-throughput method that requires relatively large quantities of pure, soluble protein.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., the 6-azaindole compound) to a ligand (e.g., the purified target kinase) that is immobilized on a sensor surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time.

The primary advantage of SPR is its ability to provide kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd). This allows for the calculation of the binding affinity (KD = kd/ka) and provides insights into the compound's residence time on the target, a parameter of increasing importance in drug discovery.

Conclusion: An Integrated Strategy for Target Engagement Validation

Validating the target engagement of novel 6-azaindole compounds is a critical and multi-faceted endeavor that requires a thoughtful and often orthogonal approach. There is no single "best" method; rather, the most effective strategy involves selecting a combination of assays that are best suited to the specific research question and the stage of the drug discovery project.

  • For initial confirmation of intracellular target binding and to guide early SAR, CETSA and NanoBRET™ are powerful, complementary techniques. CETSA offers the advantage of being label-free and applicable to endogenous proteins, while NanoBRET™ provides high-throughput, quantitative binding data in live cells.

  • To understand the broader selectivity profile and identify potential off-targets, Kinobeads coupled with mass spectrometry is an unparalleled approach.

  • For a deep dive into the biophysical and thermodynamic properties of the compound-target interaction, ITC and SPR provide invaluable data on purified components, which can rationalize the binding events observed in a cellular context.

By integrating data from these diverse methodologies, researchers can build a robust and comprehensive body of evidence to confidently validate the target engagement of their novel 6-azaindole compounds, paving the way for the development of the next generation of targeted therapies.

References

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  • Full article: Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

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  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). ResearchGate. [Link]

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). PubMed. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (2019). ResearchGate. [Link]

  • Current Advances in CETSA. (2022). Frontiers in Molecular Biosciences. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules. [Link]

  • Assessing target engagement using proteome-wide solvent shift assays. (2021). eLife. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... (2023). ResearchGate. [Link]

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  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Scientific Reports. [Link]

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A Senior Application Scientist's Guide to Assessing the Selectivity of Pyrrolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in an Era of Targeted Therapy

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, survival, and differentiation makes them compelling targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the human kinome is vast, comprising over 500 members that share a structurally conserved ATP-binding pocket. This homology presents a formidable challenge: achieving inhibitor selectivity.[1]

A lack of selectivity, where an inhibitor binds to numerous "off-target" kinases, can lead to unforeseen toxicities or confound the interpretation of pharmacological studies.[1][2] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic advantages.[3] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a checkbox in the drug discovery workflow; it is a foundational pillar of building a successful therapeutic candidate.

This guide focuses on the pyrrolopyridine scaffold, a privileged heterocyclic system that has proven to be a versatile framework for designing potent kinase inhibitors.[4] While several isomers of this scaffold exist, such as the widely explored pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-c]pyridine, public data on the pyrrolo[2,3-c]pyridine isomer as a kinase inhibitor is less common. Therefore, to provide a robust and data-supported comparison, this guide will detail the universal methodologies for assessing kinase inhibitor selectivity, using illustrative examples from the broader, well-documented pyrrolopyridine class. The principles and techniques described herein are directly applicable to the evaluation of any novel pyrrolo[2,3-c]pyridine compound.

Part 1: The Methodological Toolkit for Selectivity Profiling

A comprehensive understanding of a kinase inhibitor's selectivity requires a dual approach: assessing its activity in a purified, controlled in vitro environment and confirming its target engagement within the complex milieu of a living cell.

Biochemical (In Vitro) Assays: Quantifying Enzymatic Inhibition

Biochemical assays are the first line of evaluation, providing a direct measure of an inhibitor's ability to block the catalytic activity of a kinase. They are indispensable for determining potency (e.g., IC50 values) and for initial, broad profiling against large panels of kinases.

  • Principle: These assays measure the transfer of the γ-phosphate from ATP to a peptide or protein substrate by a purified kinase enzyme.[5] The inhibitor's potency is determined by its ability to reduce this phosphorylation event.

  • Key Methodologies:

    • Radiometric Assays: Traditionally considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and quantify the incorporation of the radiolabel into the substrate.[2][3][5] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These non-radioactive methods have become the workhorse for high-throughput screening. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a luminescent signal is generated in a subsequent coupled reaction.[6][7][8] This format is highly scalable and avoids the hazards of radioactivity.[7][8]

    • Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][9] They rely on detecting changes in the fluorescent properties of labeled substrates or antibodies upon phosphorylation.

The primary output of these assays is an IC50 value , the concentration of inhibitor required to reduce kinase activity by 50%. Screening a compound against a large panel (often >400) of kinases provides an initial "snapshot" of its selectivity profile.

Cell-Based (In Situ) Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations (which are much higher than those often used in biochemical assays), and compound metabolism can dramatically influence an inhibitor's efficacy. Cellular target engagement assays are therefore critical to validate in vitro findings.

  • Principle: These assays directly measure the physical interaction between an inhibitor and its target kinase within intact cells.

  • Key Methodologies:

    • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle of ligand-induced thermal stabilization.[2] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement.[4][6]

    • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to monitor inhibitor binding in real-time in living cells. The target kinase is expressed as a fusion with a bright NanoLuc® luciferase, and a fluorescently labeled, cell-permeable tracer compound that binds to the kinase is added. BRET occurs when the tracer is bound to the luciferase-tagged kinase. An unlabeled test compound will compete with the tracer for binding, causing a loss of BRET signal that is proportional to its target occupancy. This method provides a quantitative measure of inhibitor affinity (apparent Kd) in a physiological setting.

A workflow that integrates both biochemical and cellular assays provides the most comprehensive and trustworthy assessment of a kinase inhibitor's selectivity profile.

cluster_0 Comprehensive Kinase Inhibitor Selectivity Workflow Compound Pyrrolopyridine Inhibitor Candidate Biochem Biochemical Kinase Panel (e.g., ADP-Glo™, >400 Kinases) Compound->Biochem Primary Screen (Single Concentration) Data Data Analysis & Interpretation (IC50, Kd, Selectivity Score) Biochem->Data Potency Determination (IC50 curves for hits) Cellular Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Cellular->Data Confirm Intracellular Affinity & Occupancy Data->Cellular Validate On- and Off-Targets Lead Lead Optimization or Tool Compound Selection Data->Lead Prioritize based on Selectivity & Potency Profile

Caption: A comprehensive workflow for assessing kinase inhibitor selectivity.

Part 2: In-Depth Experimental Protocols

To ensure self-validating and reproducible results, methodologies must be described with precision. Below are step-by-step protocols for key assays.

Protocol 1: Biochemical Kinase Profiling using ADP-Glo™

This protocol outlines a typical procedure for determining the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the pyrrolopyridine inhibitor in 100% DMSO (e.g., 10 mM). Create a 10-point, 3-fold serial dilution series in DMSO.

    • Thaw purified kinase enzyme and substrate on ice. Dilute them to their optimal concentrations (predetermined) in Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer at a concentration equal to the Km for the specific kinase being tested.[6]

  • Kinase Reaction:

    • Add 5 µL of Kinase Buffer containing the diluted enzyme to each well of a 384-well plate.

    • Transfer ~50 nL of the serially diluted inhibitor from the DMSO plate to the assay plate.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding 5 µL of the ATP/Substrate mixture.

    • Incubate for 1-2 hours at room temperature.[6]

  • Signal Detection (ADP-Glo™ Reagents):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO only" (low inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes how to measure the apparent affinity of an inhibitor for a target kinase in living cells.

  • Cell Preparation and Transfection:

    • Culture HEK293 cells in a suitable medium (e.g., DMEM + 10% FBS).

    • Co-transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a carrier DNA plasmid using a transfection reagent like Lipofectamine® 2000.[3]

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Assay Plating:

    • Dispense 10 µL of the cell suspension into each well of a white 384-well assay plate.

    • Prepare an 11-point serial dilution of the pyrrolopyridine inhibitor in Opti-MEM.

    • Add 1 µL of the diluted inhibitor to the appropriate wells. Add vehicle control (e.g., Opti-MEM with DMSO) to control wells.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ Tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM.

    • Add 5 µL of this mixture to all wells. The final concentration of the tracer should be at or below its Kd for the target kinase.

  • Data Acquisition:

    • Incubate the plate for 2 hours at 37°C and 5% CO₂.

    • Measure both donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-enabled plate reader.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Data Analysis:

    • Convert raw BRET ratios to milliBRET units (mBU).

    • Normalize the data and plot the mBU values against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50, which can be used to approximate the apparent intracellular dissociation constant (Kd-apparent).

cluster_1 Principle of NanoBRET™ Target Engagement Assay Kinase Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) NoBRET Low BRET Signal Kinase->NoBRET Displacement of Tracer prevents Energy Transfer BRET High BRET Signal Tracer->BRET Proximity leads to Energy Transfer Inhibitor Unlabeled Inhibitor Inhibitor->Kinase Competitive Binding

Caption: The competitive binding mechanism underlying the NanoBRET™ assay.

Part 3: Comparative Analysis of Pyrrolopyridine Kinase Inhibitors

As noted, public data for pyrrolo[2,3-c]pyridine kinase inhibitors is scarce. However, we can effectively illustrate the principles of selectivity analysis using data from the closely related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds.

Consider the following hypothetical data for two representative compounds, Compound A (a pyrrolo[3,2-c]pyridine) and Compound B (a pyrrolo[2,3-d]pyrimidine), screened against a panel of kinases.

Table 1: Biochemical Selectivity Profile of Representative Pyrrolopyridine Inhibitors

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Kinase Family
FMS (CSF1R) 30 >10,000Tyrosine Kinase
RET >10,00015 Tyrosine Kinase
KDR (VEGFR2)1,200250Tyrosine Kinase
FLT3>5,000450Tyrosine Kinase
c-MET>5,000>10,000Tyrosine Kinase
CDK28,5009,000CMGC
GSK3β>10,000>10,000CMGC
p38α (MAPK14)6,0007,500CMGC

Data is illustrative, based on published findings for these scaffolds.[9]

Interpreting the Data

From this table, several key insights can be drawn:

  • Potency & Primary Target: Compound A is a potent inhibitor of FMS kinase (IC50 = 30 nM), while Compound B is a potent inhibitor of RET kinase (IC50 = 15 nM).

  • Selectivity:

    • Compound A demonstrates high selectivity for FMS. Its potency against KDR is over 40-fold weaker (1200 nM vs 30 nM), and it shows minimal activity against other tested kinases. This profile suggests it could be a highly selective tool compound or therapeutic for FMS-driven pathologies.[9]

    • Compound B is potent against RET but also shows significant activity against other related tyrosine kinases like KDR (250 nM) and FLT3 (450 nM). This suggests a "multi-targeted" profile within the tyrosine kinase family. Such a profile could be beneficial if inhibiting these other kinases contributes to the desired therapeutic effect, but it also carries a higher risk of off-target liabilities.

Quantifying Selectivity: The S-Score

A simple, useful metric for quantifying selectivity is the Selectivity Score (S-score) . It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A score closer to 0 indicates higher selectivity.

For Compound A, if FMS was the only kinase inhibited >90% at 1 µM out of a panel of 40 kinases, its S(1µM) would be 1/40 = 0.025, indicating high selectivity. For Compound B, if RET, KDR, and FLT3 were all inhibited >90%, its S(1µM) would be 3/40 = 0.075, indicating a less selective profile.

cluster_2 Kinase Signaling & Inhibitor Selectivity Receptor Receptor Tyrosine Kinase (e.g., RET) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation OffTarget Off-Target Kinase (e.g., KDR) SideEffect Side Effect OffTarget->SideEffect Inhibitor Compound B (Multi-targeted) Inhibitor->Receptor On-Target (Therapeutic Effect) Inhibitor->OffTarget Off-Target (Potential Toxicity)

Caption: On-target vs. off-target effects of a multi-targeted inhibitor.

Conclusion

The rigorous assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. The pyrrolopyridine scaffold continues to provide a rich foundation for the development of novel inhibitors. While the pyrrolo[2,3-c]pyridine isomer remains a less-chartered territory for kinase inhibition, the established principles and a tiered, integrated workflow of biochemical and cellular assays provide a clear roadmap for its future exploration. By combining broad biochemical profiling to understand kinome-wide interactions with precise cellular target engagement assays to confirm physiological relevance, researchers can build a comprehensive data package. This approach not only de-risks potential clinical candidates but also provides high-quality chemical probes to further unravel the complex web of kinase signaling in health and disease.

References

  • Vasta, J.D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications. Available at: [Link]

  • El-Damasy, D.A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Domainex (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Robers, M.B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Available at: [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Doyle, K. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Reaction Biology (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology. Available at: [Link]

  • Bio-protocol (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link])

  • Klüter, S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Knight, Z.A., and Shokat, K.M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of Chemical Research. Available at: [Link])

  • Metwally, A.A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Al-Omary, F.A.M., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link])

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link])

Sources

Safety Operating Guide

Operational Guide: Safety and Disposal Protocols for (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex heterocyclic building blocks. (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS: 1934862-45-9)[1] is a high-value intermediate widely utilized in drug discovery. However, its structural composition—specifically the carbon-bromine bond and the nitrogen-rich pyrrolopyridine core—presents unique end-of-life logistical challenges. Improper disposal not only violates environmental regulations but also poses severe toxicity risks to laboratory personnel and local ecosystems.

This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and disposal of this compound.

Regulatory Classification & The Causality of Segregation

Under US EPA guidelines (40 CFR 261.3), chemical waste generators are legally obligated to determine if their discarded materials are classified as hazardous waste[2]. While this specific compound is not a listed "P" or "U" acutely toxic waste, its chemical structure dictates that it must be managed as a Halogenated Organic Compound under land disposal restrictions (40 CFR 268)[3].

The Causality of Segregation: Why must we strictly segregate halogenated waste from standard organic waste? When halogenated heterocycles are incinerated, they do not cleanly combust into carbon dioxide and water. Instead, they undergo thermal decomposition to generate highly corrosive hydrogen halides (e.g., Hydrogen Bromide, HBr) and toxic nitrogen oxides (NOx)[4],[5]. Mixing halogenated waste with non-halogenated solvents lowers the energy value of the waste stream, increases the risk of incompatible chemical reactions, and forces the entire mixed volume to be processed at a significantly higher cost in specialized facilities equipped with alkaline scrubbers.

Quantitative Data & Waste Profiling

To ensure accurate waste logging, refer to the following chemical profile when filling out hazardous waste manifests:

ParameterSpecification / Classification
Chemical Name (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
CAS Number 1934862-45-9[1]
Structural Class Brominated Azaindole / Halogenated Nitrogen Heterocycle
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritation, Potential Aquatic Toxicity[2]
EPA Waste Stream Halogenated Organic Waste[3]
Decomposition Products CO, CO2, NOx, Hydrogen Bromide (HBr), Bromine gas[5]
Disposal Endpoint High-Temperature Incineration (>1000°C) with Alkaline Scrubbing

Immediate Spill Response (Emergency Disposal)

A spill is an unplanned disposal event. Your response protocol must be a self-validating system where every action actively prevents further contamination. Do not let the chemical enter drains or waterways[2].

  • Evacuate & Ventilate: Remove unprotected personnel from the immediate area and ensure adequate ventilation to disperse any potential aerosols[2].

  • PPE Verification: Don chemical-impermeable gloves (e.g., Nitrile, >0.11mm thickness), safety goggles, and a lab coat[2]. For large powder spills, a particulate respirator is required to avoid breathing contaminated dust[4].

  • Containment (Solid): Do NOT sweep dry, as this aerosolizes the active pharmaceutical ingredient[4]. Gently cover the powder with damp paper towels or use a dedicated HEPA-filtered laboratory vacuum.

  • Containment (Liquid): If the compound is dissolved in an organic solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand)[2].

  • Collection: Transfer all absorbed material and contaminated cleaning supplies into a puncture-resistant, sealable container. Label immediately as "Hazardous Waste - Halogenated Spill Debris" and route to the solid waste stream[4].

Routine Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Powders & Contaminated Consumables)
  • Collection: Gather all residual (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol powder, contaminated weigh boats, spatulas, and pipette tips.

  • Primary Containment: Place the items into a designated, puncture-resistant, high-density polyethylene (HDPE) solid hazardous waste bin.

    • Self-Validation Step: Ensure the bin is lined with a compatible transparent bag to allow environmental health and safety (EHS) teams to visually inspect the contents without opening the bag.

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents as "Hazardous Solid Waste - Halogenated Organics (Contains Brominated Pyrrolopyridine)."

  • Storage: Seal the container tightly and store it in a designated Satellite Accumulation Area (SAA) strictly away from strong oxidizing agents[6].

Workflow B: Liquid Waste (Organic Solvent Solutions)
  • Compatibility Check: Verify that the primary waste carboy is chemically compatible with the solvent used to dissolve the compound (e.g., use HDPE for methanol or DMSO solutions).

  • Segregation: Carefully pour the solution into the Halogenated Solvent Waste carboy.

    • Self-Validation Step: Check the waste log before pouring. Never mix with non-halogenated waste to prevent exceeding facility halogen limits.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to capture potential leaks.

  • Ventilation: Ensure the carboy is stored in a well-ventilated place and kept tightly closed when not actively receiving waste[4].

The Science of Destruction: High-Temperature Incineration

Why is standard landfill disposal prohibited? Halogenated nitrogen heterocycles are highly recalcitrant in the environment. The robust aromatic pyrrolopyridine ring requires temperatures exceeding 1000°C for complete thermal destruction.

During incineration, the bromine atom converts to HBr gas, and the nitrogen atoms convert to NOx[5]. To prevent acid rain and toxic atmospheric emissions, the incinerator's exhaust gas is forced through a wet alkaline scrubber system (typically utilizing a sodium hydroxide solution). This scrubber neutralizes the corrosive HBr into harmless sodium bromide (NaBr) and water, ensuring a safe environmental emission profile.

Workflow Visualization

DisposalWorkflow Start Waste Generation: (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol Decision Waste State? Start->Decision Solid Solid Waste (Powder/Consumables) Decision->Solid Powder/Solid Liquid Liquid Waste (Organic Solutions) Decision->Liquid Dissolved BinSolid Halogenated Solid Waste Container Solid->BinSolid BinLiquid Halogenated Solvent Waste Container Liquid->BinLiquid Incinerator High-Temperature Incineration (>1000°C) BinSolid->Incinerator BinLiquid->Incinerator Scrubber Alkaline Scrubber System (Neutralizes HBr & NOx) Incinerator->Scrubber Exhaust Gas Safe Safe Environmental Emission Scrubber->Safe

Halogenated waste segregation and thermal destruction workflow.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA." epa.gov.[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov.[Link]

Sources

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